WWL123
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c1-30(19-20-7-5-10-24(17-20)21-8-3-2-4-9-21)28(32)33-26-12-6-11-25(18-26)22-13-15-23(16-14-22)27(29)31/h2-18H,19H2,1H3,(H2,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMMESWNJMOPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)C4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide on the Biological Activity of the WWL123 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound WWL123 is a potent and selective inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6), a key regulator of the endocannabinoid system. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, and summarizing key quantitative data from in vitro and in vivo studies. The primary therapeutic potential of this compound has been identified in the field of neurology, specifically as an antiepileptic agent. This document includes detailed experimental protocols for the assays used to characterize this compound and visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.
Introduction
This compound is a carbamate-based small molecule that has garnered significant interest for its specific and potent inhibition of α/β-hydrolase domain 6 (ABHD6). ABHD6 is a serine hydrolase that plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system. By inhibiting ABHD6, this compound effectively increases the levels of 2-AG, thereby modulating endocannabinoid signaling. This activity has positioned this compound as a valuable research tool and a potential therapeutic agent for neurological disorders, particularly epilepsy. This guide will delve into the technical details of its biological activity, supported by experimental evidence.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 | 0.43 µM (430 nM) | α/β-hydrolase domain 6 (ABHD6) | [1][2][3][4][5][6] |
| Selectivity | >10-fold | Over a panel of ~35 other serine hydrolases | [6] |
Table 2: In Vivo Activity of this compound
| Animal Model | Effect | Key Findings | Reference |
| Pentylenetetrazole (PTZ)-induced seizures (mice) | Antiepileptic | Blocks PTZ-induced seizures. | [3][4] |
| R6/2 mice (model for Huntington's disease) | Antiepileptic | Blocks spontaneous seizures. | [3][4] |
| Diet-induced obese mice (study with analogue WWL113) | Improved metabolic parameters | Enhanced insulin sensitivity and glucose tolerance. | [7] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of ABHD6. This inhibition leads to a cascade of downstream signaling events, which can be broadly categorized into endocannabinoid-dependent and endocannabinoid-independent pathways.
Endocannabinoid-Dependent Pathway
The canonical signaling pathway influenced by this compound involves the modulation of the endocannabinoid system.
-
Inhibition of ABHD6: this compound covalently binds to the active site of ABHD6, inactivating the enzyme.
-
Increased 2-AG Levels: The inhibition of ABHD6 leads to a localized increase in the concentration of the endocannabinoid 2-arachidonoylglycerol (2-AG), as its degradation is prevented.
-
Cannabinoid Receptor Activation: Elevated levels of 2-AG result in the enhanced activation of cannabinoid receptors, primarily CB1 and CB2.[1]
Figure 1. Endocannabinoid-Dependent Signaling Pathway of this compound.
Endocannabinoid-Independent Pathways
Interestingly, some of the key biological effects of this compound, particularly its antiepileptic activity, have been shown to be independent of the CB1 and CB2 receptors. This suggests the involvement of alternative signaling pathways.
-
GABA-A Receptor Modulation: The antiepileptic effects of this compound are dependent on the GABA-A receptor.[4] It is hypothesized that the increased levels of 2-AG may directly or indirectly modulate the activity of GABA-A receptors, leading to an enhanced inhibitory neurotransmission.[1]
-
AMPA Receptor Trafficking: ABHD6 has been shown to interact with AMPA receptors and regulate their trafficking to the postsynaptic membrane.[2][8] By inhibiting ABHD6, this compound may influence glutamatergic signaling, although the precise mechanism and its contribution to the overall pharmacological effect are still under investigation.[2][8]
Figure 2. Endocannabinoid-Independent Signaling Pathways of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro ABHD6 Inhibition Assay (Competitive Activity-Based Protein Profiling - ABPP)
This protocol is a representative method for determining the IC50 of an inhibitor against a serine hydrolase like ABHD6.
Objective: To determine the concentration of this compound required to inhibit 50% of ABHD6 activity.
Materials:
-
HEK293 cells or other suitable cell line expressing ABHD6.
-
This compound compound.
-
Activity-based probe (ABP) for serine hydrolases (e.g., a fluorophosphonate-based probe with a reporter tag like biotin or a fluorophore).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Streptavidin-agarose beads (for biotinylated probes).
-
SDS-PAGE gels and western blotting apparatus.
-
Antibodies for detection (e.g., anti-ABHD6, streptavidin-HRP).
Procedure:
-
Cell Culture and Treatment: Culture HEK293 cells to ~80-90% confluency. Pre-incubate the cells with varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) for a specified time (e.g., 1 hour) at 37°C. A vehicle control (e.g., DMSO) should be included.
-
Probe Labeling: Add the serine hydrolase ABP to the treated cells at a final concentration optimized for labeling (e.g., 1 µM) and incubate for a further specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Affinity Purification (for biotinylated probes): Incubate the lysates with streptavidin-agarose beads to pull down the labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
SDS-PAGE and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody against ABHD6 or with streptavidin-HRP to detect the labeled enzyme.
-
Data Analysis: Quantify the band intensities for each this compound concentration. Plot the percentage of ABHD6 inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 3. Workflow for Competitive Activity-Based Protein Profiling.
In Vivo Pentylenetetrazole (PTZ)-Induced Seizure Model
This protocol describes a common method to assess the anticonvulsant activity of a compound in mice.
Objective: To evaluate the efficacy of this compound in preventing or reducing the severity of chemically-induced seizures.
Materials:
-
Male C57BL/6 mice (or other suitable strain).
-
This compound compound.
-
Pentylenetetrazole (PTZ).
-
Vehicle for this compound and PTZ (e.g., saline, DMSO/Tween/saline mixture).
-
Observation chambers.
-
Video recording equipment (optional).
-
Racine's scale for seizure scoring.
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing and experimental conditions for at least one week prior to the experiment.
-
Compound Administration: Administer this compound (at various doses, e.g., 10, 30, 100 mg/kg) or vehicle to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined time before PTZ administration (e.g., 30-60 minutes).
-
PTZ Induction of Seizures: Administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, i.p.) to induce seizures.
-
Observation and Scoring: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for seizure activity for a set period (e.g., 30 minutes). Score the seizure severity at regular intervals using a standardized scale such as Racine's scale (Stage 0: no response; Stage 1: facial and ear twitching; Stage 2: myoclonic jerks; Stage 3: clonic forelimb convulsions; Stage 4: clonic convulsions with rearing; Stage 5: tonic-clonic convulsions with loss of posture).
-
Data Collection: Record the latency to the first seizure, the duration of seizures, and the maximum seizure score for each animal.
-
Data Analysis: Compare the seizure parameters between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA, Mann-Whitney U test) to determine the anticonvulsant efficacy of this compound.
References
- 1. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Unraveling the Mystery of Insulin Resistance: From Principle Mechanistic Insights and Consequences to Therapeutic Interventions [mdpi.com]
- 5. Choice of characteristics and their bioequivalence ranges for the comparison of absorption rates of immediate-release drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
Investigating the Antiepileptic Properties of WWL123: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide and necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. This document provides a technical overview of WWL123, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6), for its potential as a novel antiepileptic drug (AED). This compound has demonstrated significant anticonvulsant effects in preclinical models of both chemically-induced and spontaneous seizures.[1][2] Its mechanism of action, which is distinct from many conventional AEDs, involves the modulation of the endocannabinoid system to enhance GABAergic inhibition. This guide details the pharmacology of this compound, summarizes key preclinical data, outlines relevant experimental protocols, and provides visual representations of its mechanism and the scientific workflow for its evaluation.
Introduction to this compound
This compound is a brain-penetrant, carbamate-based small molecule inhibitor targeting the serine hydrolase ABHD6.[3][4] This enzyme is a key regulator of the endocannabinoid 2-arachidonoylglycerol (2-AG), a signaling lipid that modulates neurotransmission. By inhibiting ABHD6, this compound prevents the degradation of 2-AG in the brain, leading to its accumulation and subsequent downstream effects on neuronal excitability. The antiepileptic activity of this compound is notable for being dependent on GABA-A receptors but independent of the canonical cannabinoid receptors CB1 and CB2, suggesting a novel therapeutic pathway.
Mechanism of Action
The primary mechanism of this compound's antiepileptic action is the inhibition of ABHD6. ABHD6 is responsible for hydrolyzing the endocannabinoid 2-AG, thereby controlling its local concentration and signaling activity at the synapse.
-
Inhibition of ABHD6: this compound selectively binds to and inhibits ABHD6.[1]
-
Increased 2-AG Levels: This inhibition leads to an accumulation of 2-AG at the synapse.
-
Modulation of GABAergic Transmission: While independent of CB1/CB2 receptors, the elevated 2-AG levels ultimately enhance the activity of GABA-A receptors, the major inhibitory neurotransmitter receptors in the brain.
-
Reduced Neuronal Excitability: The potentiation of GABA-A receptor-mediated inhibition leads to a stabilization of neuronal membranes and a reduction in the hyperexcitability that underlies seizure activity.
Quantitative Preclinical Data
The efficacy and potency of this compound have been quantified in several key assays. The data highlights its selective activity and performance in established preclinical epilepsy models.
| Parameter | Value | Assay / Model | Source |
| Potency | |||
| IC₅₀ vs. ABHD6 | 0.43 µM (430 nM) | Enzyme Inhibition Assay | [1] |
| Selectivity | >10-fold | Against a panel of ~35 other serine hydrolases | [4] |
| Efficacy | |||
| Seizure Model 1 | Blocks seizures | Pentylenetetrazole (PTZ)-induced seizure model in mice | [1][2] |
| Seizure Model 2 | Blocks spontaneous seizures | R6/2 mouse model of Huntington's disease | [1] |
| Pharmacokinetics | |||
| Blood-Brain Barrier | Brain Penetrant | In vivo mouse studies | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for the key in vivo models used to assess this compound's antiepileptic properties.
Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is a standard screening paradigm for identifying compounds with anticonvulsant activity against generalized seizures.
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
Acclimation: Animals are acclimated for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
A cohort of mice is treated with this compound, typically via intraperitoneal (IP) injection. The compound is dissolved in a suitable vehicle (e.g., DMSO, then diluted in saline).
-
A control group receives a vehicle-only injection.
-
Dosage and pre-treatment time (e.g., 30-60 minutes) should be optimized based on pharmacokinetic data.
-
-
PTZ Induction:
-
A convulsant dose of PTZ (e.g., 60-85 mg/kg) is administered via IP or subcutaneous injection.
-
-
Observation:
-
Mice are immediately placed in individual observation chambers.
-
Behavior is recorded for 30 minutes post-PTZ injection.
-
Seizure activity is scored using a standardized scale (e.g., Racine scale), noting the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.
-
-
Data Analysis: The percentage of animals protected from tonic-clonic seizures and the delay in seizure onset are compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Fisher's exact test, Mann-Whitney U test).
Protocol: Spontaneous Seizure Monitoring in R6/2 Mice
The R6/2 mouse model for Huntington's disease exhibits a phenotype that includes spontaneous, recurrent seizures, making it a valuable model for assessing efficacy against non-induced seizures.
-
Animals: R6/2 transgenic mice and wild-type littermate controls.
-
EEG Implantation:
-
At an appropriate age (e.g., 8-10 weeks), mice are surgically implanted with cortical electrodes for continuous electroencephalogram (EEG) monitoring.
-
Animals are allowed to recover for at least one week post-surgery.
-
-
Baseline Monitoring:
-
Continuous video-EEG is recorded for a baseline period (e.g., 48-72 hours) to determine the frequency and duration of spontaneous seizures for each animal.
-
-
Drug Administration:
-
Following baseline recording, mice begin a chronic dosing regimen with this compound or vehicle, administered in their food, drinking water, or via daily injections.
-
-
Treatment Monitoring:
-
Continuous video-EEG recording is maintained throughout the treatment period (e.g., 2-4 weeks).
-
-
Data Analysis:
-
EEG recordings are analyzed to quantify seizure frequency, duration, and severity during the treatment phase.
-
These data are compared to the baseline recordings for each animal (within-subject comparison) and between the this compound and vehicle groups (between-subject comparison) using statistical methods like repeated measures ANOVA.
-
Conclusion and Future Directions
This compound represents a promising antiepileptic compound with a novel mechanism of action centered on the inhibition of ABHD6. Its ability to block both induced and spontaneous seizures in preclinical models provides a strong rationale for further development.[1] Future research should focus on comprehensive dose-response studies, a detailed pharmacokinetic/pharmacodynamic (PK/PD) analysis, and evaluation in other models of pharmacoresistant epilepsy. Investigating the long-term safety and tolerability of chronic ABHD6 inhibition will be critical for its potential translation into a clinical candidate for the treatment of epilepsy.
References
WWL123 selectivity for ABHD6 over other serine hydrolases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of WWL123, a potent and brain-penetrant inhibitor of the serine hydrolase α/β-hydrolase domain containing 6 (ABHD6). Understanding the selectivity of a chemical probe is critical for accurately interpreting experimental results and for the development of targeted therapeutics. This document summarizes key quantitative data, details the experimental protocols used to determine selectivity, and visualizes the relevant biological and experimental frameworks.
Introduction to ABHD6 and this compound
ABHD6 is a key enzyme in the endocannabinoid system (ECS), responsible for the degradation of the most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (2-AG).[1][2] While monoacylglycerol lipase (MAGL) is the primary catabolic enzyme for 2-AG, accounting for approximately 85% of its hydrolysis in the brain, ABHD6 and ABHD12 regulate the remaining pool.[3] Specifically, ABHD6 is localized on the postsynaptic membrane of neurons, where it is strategically positioned to modulate the levels of 2-AG available for retrograde signaling to presynaptic cannabinoid receptors (CB1Rs).[4] By controlling 2-AG availability, ABHD6 plays a crucial role in synaptic plasticity, neuroinflammation, and other neurological processes.[1][5]
This compound is a carbamate-based compound identified as a potent, irreversible inhibitor of ABHD6.[6][7] Its ability to cross the blood-brain barrier makes it a valuable tool for studying the in vivo functions of ABHD6.[8][9] The utility of such a probe is, however, highly dependent on its selectivity for the intended target over other related enzymes, particularly within the large and diverse serine hydrolase superfamily.
Data Presentation: this compound Selectivity Profile
The selectivity of this compound has been primarily characterized using activity-based protein profiling (ABPP), a powerful chemoproteomic technique for assessing enzyme activity directly in complex biological systems.
| Target Enzyme | Inhibitor | IC50 Value | Selectivity Notes | Reference |
| ABHD6 | This compound | 430 nM | Potent inhibition of the primary target. | [8][9][10] |
| Other Serine Hydrolases | This compound | > 4.3 µM (estimated) | Demonstrated over 10-fold selectivity for ABHD6 when screened against a panel of approximately 35 other serine hydrolases in vitro. | [2] |
| Brain Serine Hydrolases (in vivo) | This compound | Not Applicable | In vivo administration to mice (5-20 mg/kg) resulted in selective inactivation of ABHD6 among ~50 brain serine hydrolases detected by competitive ABPP. | [11] |
Experimental Protocols: Determining Inhibitor Selectivity
The primary methodology used to establish the selectivity of this compound is Competitive Activity-Based Protein Profiling (Competitive ABPP) . This technique allows for the assessment of an inhibitor's potency and selectivity against an entire enzyme family in a native biological context.
Principle of Competitive ABPP
Competitive ABPP measures the ability of an inhibitor (like this compound) to block the binding of a broad-spectrum, active-site-directed chemical probe. The probe is designed to covalently modify the active site of many members of an enzyme family (e.g., serine hydrolases). The general probe is tagged with a reporter handle (e.g., a fluorophore or biotin) for visualization or enrichment. By pre-incubating the proteome with the test inhibitor, active enzymes that are targeted by the inhibitor will be blocked and thus unavailable to react with the tagged probe. The reduction in probe labeling for a specific enzyme is directly proportional to the inhibitor's occupancy and potency.
Step-by-Step Methodology
-
Proteome Preparation : A complex proteome (e.g., mouse brain lysate or membrane fraction) is prepared, keeping enzymes in their native, active state.
-
Inhibitor Incubation : The proteome is incubated with varying concentrations of the test inhibitor (this compound) for a defined period, allowing the inhibitor to bind to its target(s). A vehicle control (e.g., DMSO) is run in parallel.
-
Probe Labeling : A broad-spectrum activity-based probe for serine hydrolases, such as a fluorophosphonate (FP) probe tagged with a reporter (e.g., FP-rhodamine), is added to the proteome. The probe covalently labels the active sites of serine hydrolases that were not blocked by the inhibitor.
-
Analysis of Labeled Proteins :
-
Gel-Based Analysis : The proteome is separated by SDS-PAGE. Labeled enzymes are visualized by in-gel fluorescence scanning. A decrease in the fluorescence intensity of a specific protein band in the inhibitor-treated sample compared to the control indicates successful inhibition. The IC50 can be determined by quantifying the band intensity at different inhibitor concentrations.
-
Mass Spectrometry-Based Analysis (ABPP-MudPIT) : For a more global and unbiased profile, the probe-labeled proteins can be enriched (e.g., using a biotinylated probe and streptavidin beads), digested into peptides, and analyzed by multidimensional protein identification technology (MudPIT).[12] This allows for the quantification of dozens of serine hydrolases simultaneously, providing a comprehensive selectivity profile.[11][13] The relative abundance of peptides from each hydrolase in the inhibitor-treated versus control samples reveals which enzymes are targeted.
-
Mandatory Visualizations
ABHD6 Signaling Pathway
Caption: ABHD6 role in endocannabinoid signaling at the synapse.
Experimental Workflow for Competitive ABPP
Caption: Workflow for determining inhibitor selectivity via competitive ABPP.
References
- 1. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. realmofcaring.org [realmofcaring.org]
- 5. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 1338575-41-9 | MOLNOVA [molnova.com]
- 9. This compound | MAGL | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to WWL123 (CAS No. 1338574-83-6): A Potent and Selective ABHD6 Inhibitor
Core Properties and Mechanism of Action
WWL123, with the CAS number 1338574-83-6, is a potent and selective inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1][2] This carbamate-based compound has emerged as a valuable research tool for investigating the physiological roles of ABHD6 and the broader endocannabinoid system. This compound is characterized by its ability to cross the blood-brain barrier, enabling the study of ABHD6 function within the central nervous system.[1][3]
The primary mechanism of action of this compound is the inhibition of ABHD6, a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[4][5] By inhibiting ABHD6, this compound leads to an increase in the levels of 2-AG, thereby modulating endocannabinoid signaling. This targeted inhibition has demonstrated therapeutic potential in preclinical models of epilepsy and has been used to explore the role of ABHD6 in inflammation and metabolic disorders.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a concise overview of its biochemical and physicochemical properties.
| Parameter | Value | Reference |
| CAS Number | 1338574-83-6 | [6] |
| Molecular Formula | C28H24N2O3 | |
| Molecular Weight | 436.5 g/mol | |
| IC50 (ABHD6) | 0.43 µM (430 nM) | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility | 100 mM in DMSO | |
| Storage | Store at -20°C |
Experimental Protocols
In Vitro ABHD6 Inhibition Assay
The determination of the half-maximal inhibitory concentration (IC50) of this compound against ABHD6 was a critical step in its characterization. The following protocol is based on the competitive activity-based protein profiling (ABPP) method.
Objective: To determine the potency of this compound in inhibiting ABHD6 activity in a cellular context.
Materials:
-
COS-7 cells transiently transfected with human ABHD6
-
This compound stock solution (in DMSO)
-
Fluorophosphonate-rhodamine (FP-rhodamine) activity-based probe
-
Cell lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Methodology:
-
Cell Culture and Transfection: COS-7 cells are cultured under standard conditions and transiently transfected with a plasmid encoding human ABHD6.
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound (typically in a serial dilution) for a specified incubation period. A vehicle control (DMSO) is included.
-
Proteome Labeling: Following compound incubation, the cells are lysed, and the proteomes are labeled with the FP-rhodamine probe. This probe covalently binds to the active site of serine hydrolases, including ABHD6.
-
SDS-PAGE and Fluorescence Scanning: The labeled proteomes are separated by SDS-PAGE. The gel is then scanned using a fluorescence scanner to visualize the labeled proteins.
-
Data Analysis: The fluorescence intensity of the band corresponding to ABHD6 is quantified for each this compound concentration. The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal curve.
In Vivo Anti-Seizure Activity in a PTZ-Induced Seizure Model
The anti-epileptic potential of this compound has been demonstrated in a pentylenetetrazole (PTZ)-induced seizure model in mice.
Objective: To assess the ability of this compound to protect against chemically-induced seizures in mice.
Materials:
-
Male C57BL/6J mice
-
This compound solution (for intraperitoneal injection)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Vehicle control (e.g., saline or a suitable vehicle for this compound)
-
Observation chambers
-
Seizure scoring scale (e.g., Racine scale)
Methodology:
-
Animal Acclimation: Mice are acclimated to the experimental environment for a sufficient period before the experiment.
-
Compound Administration: A cohort of mice is pre-treated with this compound via intraperitoneal (i.p.) injection. A control group receives the vehicle.
-
Seizure Induction: After a specific pre-treatment time (e.g., 30 minutes), seizures are induced by the administration of PTZ.
-
Behavioral Observation: The mice are immediately placed in individual observation chambers and their behavior is recorded for a set period (e.g., 30 minutes). Seizure severity is scored using a standardized scale (e.g., from mild clonus to tonic-clonic seizures).
-
Data Analysis: The latency to the first seizure, the severity of seizures, and the percentage of animals exhibiting tonic-clonic seizures are compared between the this compound-treated and vehicle-treated groups. Statistical analysis is performed to determine the significance of the observed effects.[4]
Visualizations
This compound Mechanism of Action and Downstream Signaling
Caption: this compound inhibits ABHD6, increasing 2-AG levels and enhancing CB1 receptor signaling.
Experimental Workflow for In Vivo Anti-Seizure Testing
Caption: Workflow for evaluating the anti-seizure efficacy of this compound in a mouse model.
References
- 1. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (PDF) Superfamily-Wide Portrait of Serine Hydrolase [research.amanote.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
Methodological & Application
Application Notes and Protocols: WWL123 Solubility in DMSO for in vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of WWL123, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6), in in vitro assays. Proper handling and solubilization of this compound in Dimethyl Sulfoxide (DMSO) are critical for obtaining accurate and reproducible experimental results.
Introduction to this compound
This compound is a carbamate-based small molecule that acts as a potent and selective inhibitor of ABHD6, a serine hydrolase that plays a key role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting ABHD6, this compound increases the levels of 2-AG, which can then modulate cannabinoid receptors.[1] This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of the endocannabinoid system. This compound has been investigated for its potential therapeutic effects in various conditions, including epilepsy, inflammation, and metabolic disorders.[1][2] It is a brain-penetrant compound, making it suitable for both in vitro and in vivo studies.[1]
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₄N₂O₃ | [2][3] |
| Molecular Weight | 436.5 g/mol | [2][3] |
| CAS Number | 1338574-83-6 | [2][4] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95% - ≥98% (HPLC) | [5] |
Solubility of this compound in DMSO
Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro assays. However, solubility data from different suppliers varies. It is crucial to consider this variability when preparing solutions.
| Supplier/Source | Reported Solubility in DMSO (mg/mL) | Reported Solubility in DMSO (mM) | Notes |
| TargetMol | 0.9 mg/mL | 2.06 mM | Sonication is recommended.[3] |
| MedchemExpress | 1 mg/mL | 2.29 mM | Requires ultrasonic and warming. Hygroscopic DMSO can impact solubility; use newly opened DMSO.[2] |
| Cayman Chemical | 1 mg/ml | - | - |
| Tocris Bioscience | 43.65 mg/mL | 100 mM | - |
Note: The significant discrepancy in reported solubility (ranging from ~1 mg/mL to ~43.65 mg/mL) highlights the importance of starting with a small amount of the compound to test its solubility in your specific batch of DMSO. The purity of both the compound and the solvent can affect solubility.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated analytical balance
Procedure:
-
Equilibrate: Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[4]
-
Weigh: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.365 mg of this compound (based on a molecular weight of 436.5 g/mol ).
-
Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mix: Vortex the solution thoroughly for several minutes to aid dissolution.
-
Sonication (Recommended): If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[3] Gentle warming (e.g., 37°C) can also be applied.[2]
-
Visual Inspection: Visually inspect the solution to ensure that the compound has completely dissolved and that there are no visible particulates.
-
Aliquot: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C or -80°C.[2][4] Consult the supplier's datasheet for specific long-term storage recommendations. Stored at -80°C, the solution is typically stable for up to 6 months.[2]
Preparation of Working Solutions for in vitro Assays
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Prepare fresh working solutions from the stock solution for each experiment.
Procedure:
-
Thaw: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your assay.
-
Mix: Gently mix the working solutions by pipetting or gentle vortexing before adding to the cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general workflow for its use in in vitro assays.
Caption: this compound inhibits ABHD6, preventing the breakdown of 2-AG.
Caption: General workflow for using this compound in cell-based assays.
Cautions and Best Practices
-
Use High-Purity Reagents: Always use high-purity, anhydrous DMSO and sterile cell culture reagents to ensure the integrity of your experiments.
-
DMSO Toxicity: Be mindful of the final DMSO concentration in your assays and include a vehicle control (DMSO alone) to account for any solvent effects.
-
Compound Stability: Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting is highly recommended.
-
Inconsistent Solubility: Due to the reported variations in solubility, it is advisable to perform a small-scale solubility test before preparing a large stock solution.
-
CAS Number Confirmation: There has been some confusion in the literature regarding the correct structure and CAS number for this compound. The correct CAS number is 1338574-83-6. Ensure you have procured the correct compound.
References
Application Notes and Protocols: Strategies for Combining Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and methodologies for evaluating the combination of antiepileptic drugs (AEDs). While the specific compound "WWL123" does not correspond to a known AED in the scientific literature, the following protocols and data presentation formats can be applied to any investigational antiepileptic compound when assessing its potential in combination therapies. The focus of these notes is on the rationale behind AED combinations, preclinical evaluation strategies, and the interpretation of results.
Introduction to Antiepileptic Drug Combination Therapy
Approximately 30% of individuals with epilepsy do not achieve adequate seizure control with a single antiepileptic drug (monotherapy), leading to drug-resistant epilepsy.[1][2] For these patients, rational combination therapy, the use of two or more AEDs, is a critical treatment strategy.[1][3] The primary goals of combination therapy are to improve seizure control through synergistic or additive efficacy and to minimize adverse effects by using lower doses of individual agents.[3]
The rationale for combining AEDs is often based on targeting different mechanisms of action within the central nervous system to disrupt the processes of seizure generation and propagation.[1][4][5] A successful combination therapy will ideally exhibit supra-additive (synergistic) efficacy, where the combined effect is greater than the sum of the individual drug effects, and infra-additive or additive toxicity.[3]
Mechanisms of Action of Common Antiepileptic Drugs
A fundamental principle of rational AED combination is to use drugs with complementary mechanisms of action.[1] Understanding the molecular targets of different AEDs is crucial for designing effective combination studies. The major mechanisms of action of established AEDs are summarized in the table below.
Table 1: Mechanisms of Action of Selected Antiepileptic Drugs
| Mechanism of Action | Drug Class/Examples | Primary Effect |
| Voltage-Gated Sodium Channel Blockade | Phenytoin, Carbamazepine, Lamotrigine, Lacosamide | Reduces high-frequency neuronal firing by stabilizing the inactive state of sodium channels.[4][6][7] |
| Enhancement of GABAergic Inhibition | Benzodiazepines (e.g., Clonazepam), Barbiturates (e.g., Phenobarbital), Tiagabine, Vigabatrin | Increases the inhibitory effects of GABA by various means, such as positive allosteric modulation of GABA-A receptors, inhibition of GABA reuptake, or inhibition of GABA transaminase.[4][5] |
| Voltage-Gated Calcium Channel Blockade | Ethosuximide, Gabapentin, Pregabalin | Modulates calcium influx, which is particularly important in absence seizures (T-type channels) and for neurotransmitter release.[4][5] |
| Glutamate Receptor Antagonism | Perampanel, Topiramate (multiple mechanisms), Felbamate | Reduces excitatory neurotransmission by blocking AMPA or NMDA receptors.[5] |
| Synaptic Vesicle Protein 2A (SV2A) Binding | Levetiracetam, Brivaracetam | Modulates neurotransmitter release, though the precise downstream effects are still being fully elucidated. |
| Multiple Mechanisms | Valproic Acid, Topiramate, Zonisamide, Felbamate | These agents act on several of the targets listed above, providing a broad spectrum of activity.[8] |
Preclinical Evaluation of AED Combinations
The preclinical assessment of a novel AED, referred to here as "Investigational AED," in combination with established drugs is a critical step in development. This process typically involves in vivo seizure models and a systematic analysis of the interaction between the compounds.
Experimental Protocol: Evaluation of Anticonvulsant Activity in Rodent Models
This protocol outlines the use of two standard rodent seizure models, the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test, to evaluate the efficacy of an Investigational AED alone and in combination with a standard AED. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ model is used to identify drugs effective against absence seizures.[9][10][11]
Objective: To determine the median effective dose (ED50) of an Investigational AED and a standard AED, both alone and in a fixed-ratio combination, and to assess the nature of their interaction using isobolographic analysis.
Materials:
-
Male Swiss mice (20-25 g)
-
Investigational AED
-
Standard AED (e.g., Carbamazepine for MES, Ethosuximide for scPTZ)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Pentylenetetrazol (PTZ)
-
Corneal electrode or electroshock apparatus
-
Standard laboratory equipment for dosing and observation
Methodology:
-
Dose-Response Determination (Monotherapy):
-
Divide mice into groups of 8-10 for each drug.
-
Administer at least four different doses of the Investigational AED to separate groups.
-
Administer at least four different doses of the standard AED to separate groups.
-
A control group receives the vehicle.
-
After a predetermined time for peak drug effect (e.g., 60 minutes post-oral gavage), induce seizures.
-
MES Test: Apply an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes. Protection is defined as the absence of the tonic hindlimb extension phase.
-
scPTZ Test: Administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.). Protection is defined as the absence of clonic seizures for at least 30 minutes.
-
-
Record the number of protected animals in each group.
-
Calculate the ED50 for each drug using probit analysis.
-
-
Combination Therapy Evaluation:
-
Based on the individual ED50 values, select a fixed dose ratio for the combination (e.g., 1:1, 1:3, 3:1 of their ED50 fractions).
-
Prepare a solution containing both drugs in the chosen fixed ratio.
-
Administer at least four different doses of the combined drug mixture to new groups of mice.
-
Induce seizures as described above.
-
Calculate the ED50 of the combination from the dose-response data.
-
Data Presentation and Interpretation
The results of the preclinical evaluation should be summarized in a clear and concise manner. Isobolographic analysis is the gold standard for determining the nature of the interaction between two drugs.
Table 2: Hypothetical Efficacy Data for Investigational AED and Standard AED
| Drug/Combination | Seizure Model | ED50 (mg/kg) [95% Confidence Interval] |
| Investigational AED | MES | 25.0 [21.2 - 29.5] |
| Standard AED (Carbamazepine) | MES | 10.0 [8.5 - 11.8] |
| Combination (1:1 ratio) | MES | 12.5 [10.5 - 14.9] (experimentally derived) |
| Investigational AED | scPTZ | 40.0 [34.0 - 47.0] |
| Standard AED (Ethosuximide) | scPTZ | 150.0 [130.0 - 173.0] |
| Combination (1:1 ratio) | scPTZ | 75.0 [63.0 - 89.0] (experimentally derived) |
Isobolographic Analysis
Isobolographic analysis provides a graphical representation of the interaction between two drugs. The line of additivity connects the ED50 values of the two individual drugs. If the experimentally determined ED50 of the combination falls significantly below this line, the interaction is considered synergistic (supra-additive). If it falls on the line, it is additive, and if it is above the line, it is antagonistic (infra-additive).
Caption: Conceptual isobologram illustrating a synergistic interaction.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for clarity and understanding. The following diagrams illustrate a hypothetical mechanism of action and a typical preclinical workflow.
Signaling Pathway: Neuronal Excitability
This diagram shows a simplified model of a neuron and highlights the key targets for antiepileptic drugs. A rational combination therapy would target multiple points in this pathway to achieve greater control over neuronal hyperexcitability.
Caption: Key molecular targets for antiepileptic drugs in a glutamatergic synapse.
Experimental Workflow
The process of evaluating a new AED combination follows a structured path from initial screening to more complex analyses.
References
- 1. Antiepileptic Drug Combinations for Epilepsy: Mechanisms, Clinical Strategies, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiepileptic Drug Combinations for Epilepsy: Mechanisms, Clinical Strategies, and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for Efficacy of Combination of Antiepileptic Drugs in Treatment of Epilepsy | Sarhan | Journal of Neurology Research [neurores.org]
- 4. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Anti-Epileptogenic Effects of Antiepileptic Drugs [mdpi.com]
- 9. Preclinical development of antiepileptic drugs: past, present, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for WWL123 Treatment in R6/2 Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental framework for evaluating the therapeutic efficacy of WWL123, a hypothetical compound, in the R6/2 transgenic mouse model of Huntington's Disease (HD). The R6/2 mouse model exhibits a rapidly progressive phenotype that recapitulates many aspects of human HD, making it a valuable tool for preclinical screening of potential therapeutics.[1][2] These protocols outline behavioral, molecular, and histological analyses to assess the potential of this compound to ameliorate disease progression. The proposed experimental design is based on the hypothetical mechanism of this compound as an inhibitor of pathways contributing to dopamine dysregulation and metabolic dysfunction, key pathological features of Huntington's Disease.[3]
Introduction to the R6/2 Mouse Model
The R6/2 mouse is a widely utilized transgenic model of Huntington's Disease, expressing exon 1 of the human huntingtin gene with an expanded CAG repeat.[4][5] This results in a progressive neurological phenotype with an early onset of symptoms, typically around 5-6 weeks of age, and a shortened lifespan of 12-14 weeks.[4][6] Key characteristics of the R6/2 model include:
-
Motor Deficits: Progressive decline in motor coordination, tremors, and hypokinesis.[7]
-
Cognitive Impairment: Deficits in learning and memory.[8]
-
Neuropathology: Formation of mutant huntingtin (mHTT) aggregates, brain atrophy (particularly in the striatum and cortex), and neuroinflammation.[5][9][10]
-
Metabolic Dysregulation: Weight loss and evidence of altered brain metabolism.[4][11]
Hypothetical Mechanism of Action for this compound
For the purpose of this experimental design, this compound is hypothesized to be a selective inhibitor of an enzyme, such as Glutathione S-transferase omega-2 (GSTO2), which has been implicated in the dopamine surge and subsequent neuronal vulnerability in Huntington's disease.[3] By inhibiting this pathway, this compound is predicted to normalize dopamine levels, reduce oxidative stress, and prevent downstream metabolic dysfunction, thereby slowing disease progression.
Putative this compound Signaling Pathway
References
- 1. The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Discovery of key mechanism in Huntington’s Disease could pave the way for early detection and treatment — Department of Pharmacology [pharm.ox.ac.uk]
- 4. Evaluation of R6/2 HD transgenic mice for therapeutic studies in Huntington's disease: behavioral testing and impact of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Models for Validating Preclinical Candidates for Huntington’s Disease - Neurobiology of Huntington's Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chdifoundation.org [chdifoundation.org]
- 8. scantox.com [scantox.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Huntington’s Disease Related Markers in the R6/2 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence from the R6/2 Mouse Model of Huntington's Disease for Using Abnormal Brain Metabolism as a Biomarker for Evaluating Therapeutic Approaches for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WWL123 in Endocannabinoid Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWL123 is a potent and selective carbamate-based inhibitor of α/β-hydrolase domain 6 (ABHD6), a key enzyme in the endocannabinoid system.[1][2] ABHD6 is responsible for the hydrolysis of the primary endocannabinoid, 2-arachidonoylglycerol (2-AG), thereby terminating its signaling. By inhibiting ABHD6, this compound increases the levels of 2-AG, potentiating its effects at cannabinoid receptors (CB1 and CB2) and other downstream targets. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying endocannabinoid signaling.
Mechanism of Action
This compound acts as an irreversible inhibitor of ABHD6 by covalently modifying the active site serine residue.[3] This inhibition leads to an accumulation of 2-AG in various tissues, including the brain.[4] Increased 2-AG levels enhance the activation of presynaptic CB1 receptors, which in turn suppresses neurotransmitter release. This modulation of synaptic transmission is believed to underlie many of the physiological effects of ABHD6 inhibition, including its potential therapeutic applications in epilepsy, inflammation, and metabolic disorders.[2][5]
Endocannabinoid Signaling Pathway Involving ABHD6
The following diagram illustrates the role of ABHD6 in the 2-AG signaling pathway and the mechanism of action for this compound.
Caption: Role of ABHD6 in 2-AG signaling and inhibition by this compound.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Species/System | Reference |
| IC₅₀ for ABHD6 | 430 nM | Mouse Brain Membranes | [1] |
| Selectivity | Selective for ABHD6 | In vivo mouse brain | [2] |
| Brain Penetrance | Yes | Mouse | [1] |
Note: Comprehensive selectivity data across a wide panel of serine hydrolases with specific IC₅₀ values for this compound is not available in a single public source. Researchers should perform their own selectivity profiling for targets of interest.
Experimental Protocols
ABHD6 Enzymatic Activity Assay using a Fluorescent Substrate
This protocol is adapted from a method for measuring serine hydrolase activity and can be used to determine the potency of this compound.
Materials:
-
HEK293T cells transiently overexpressing human ABHD6
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorophosphonate (FP)-Rhodamine probe
-
This compound stock solution (in DMSO)
-
Protease inhibitor cocktail
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare Cell Lysate:
-
Culture and transfect HEK293T cells with a plasmid encoding human ABHD6.
-
After 24-48 hours, harvest the cells and lyse them in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the ABHD6 enzyme.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Inhibitor Incubation:
-
Dilute the cell lysate to a working concentration in assay buffer.
-
In a 96-well plate, add a fixed amount of the diluted cell lysate to each well.
-
Prepare serial dilutions of this compound in DMSO and add to the wells. Include a DMSO-only control.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
-
Probe Labeling:
-
Add the FP-Rhodamine probe to each well at a final concentration of 1 µM.
-
Incubate the plate at room temperature for 30 minutes in the dark. The FP-Rhodamine probe will covalently label the active site of ABHD6 that has not been inhibited by this compound.
-
-
Measurement:
-
Measure the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for rhodamine (e.g., Ex/Em ~530/590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no lysate).
-
Normalize the fluorescence signal to the DMSO control (representing 100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for ABHD6 enzymatic activity assay.
In Vivo Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
This protocol describes a method to assess the anti-convulsant effects of this compound in a chemically-induced seizure model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Pentylenetetrazol (PTZ) solution (in saline)
-
Animal observation cages
-
Video recording equipment (optional)
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate mice to the housing facility for at least one week before the experiment.
-
Randomly assign mice to experimental groups (e.g., Vehicle + PTZ, this compound [dose 1] + PTZ, this compound [dose 2] + PTZ). A typical group size is 8-10 mice.
-
-
This compound Administration:
-
Prepare a fresh solution of this compound in the vehicle on the day of the experiment. A suggested starting dose range for intraperitoneal (i.p.) injection is 5-20 mg/kg.[2]
-
Administer the appropriate dose of this compound or vehicle to each mouse via i.p. injection.
-
-
PTZ Administration:
-
After a predetermined pretreatment time (e.g., 30-60 minutes) to allow for this compound to reach effective concentrations in the brain, administer a sub-convulsive dose of PTZ (e.g., 35-45 mg/kg, i.p.). The exact dose of PTZ may need to be optimized for the specific mouse strain and colony.
-
-
Seizure Observation and Scoring:
-
Immediately after PTZ injection, place each mouse in an individual observation cage.
-
Observe and record the seizure behavior for at least 30 minutes.
-
Score the seizure severity using a standardized scale, such as the Racine scale:
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks of the head and neck
-
Stage 3: Clonic convulsions of the forelimbs
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Generalized tonic-clonic seizures with loss of posture
-
-
Record the latency to the first seizure and the duration of seizures.
-
-
Data Analysis:
-
Compare the seizure scores, latencies, and durations between the vehicle-treated and this compound-treated groups.
-
Use appropriate statistical tests (e.g., Mann-Whitney U test for scores, t-test or ANOVA for latencies and durations) to determine the significance of any observed effects.
-
Caption: Workflow for in vivo PTZ-induced seizure model.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of ABHD6 and the endocannabinoid 2-AG in a variety of physiological and pathological processes. The protocols provided here offer a starting point for researchers to explore the effects of this potent and selective inhibitor. As with any experimental work, optimization of specific conditions and dosages may be necessary for different experimental systems.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archepilepsy.org [archepilepsy.org]
- 5. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WWL123 in Obesity and Type II Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWL123 is a potent and selective carbamate-based inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1][2] Emerging research has identified ABHD6 as a critical regulator in the pathogenesis of metabolic disorders, including obesity and type II diabetes mellitus.[2] Inhibition of ABHD6 has demonstrated therapeutic potential by mitigating high-fat diet-induced obesity, improving insulin sensitivity, and enhancing glucose-stimulated insulin secretion. These application notes provide a comprehensive overview of the utility of this compound in metabolic disease research, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound exerts its effects by irreversibly inhibiting the serine hydrolase activity of ABHD6.[1] ABHD6 is known to hydrolyze various lipid substrates, including monoacylglycerols (MAGs), thereby influencing lipid signaling pathways that impact energy metabolism. By inhibiting ABHD6, this compound is proposed to modulate the levels of specific MAGs and other lipid messengers that play a role in insulin secretion and energy homeostasis. This targeted inhibition makes this compound a valuable tool for dissecting the role of ABHD6 in metabolic regulation and for exploring its therapeutic potential.
The proposed mechanism of action for this compound in the context of obesity and type II diabetes is visually represented in the following signaling pathway diagram.
Caption: Proposed mechanism of this compound in metabolic regulation.
Quantitative Data
While specific quantitative data for this compound in obesity and type II diabetes research is still emerging, the following table summarizes the known inhibitory activity of this compound against its target, ABHD6. This provides a basis for dose-selection in experimental studies.
| Compound | Target | IC50 | Assay System | Reference |
| This compound | ABHD6 | 430 nM (0.43 µM) | Not specified | [3] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound in key in vitro and in vivo models of obesity and type II diabetes.
In Vivo Studies: High-Fat Diet-Induced Obesity Mouse Model
This protocol outlines the use of this compound in a diet-induced obesity mouse model to assess its effects on weight gain, glucose tolerance, and insulin sensitivity.
Caption: Experimental workflow for in vivo studies with this compound.
Materials:
-
This compound (MedChemExpress, HY-110178)
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Male C57BL/6J mice (6 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Glucose solution (for GTT)
-
Insulin solution (for ITT)
-
Glucometer and test strips
-
Animal scale
-
Metabolic cages (optional, for food intake monitoring)
Procedure:
-
Acclimatization: Acclimatize mice for one week on a standard chow diet.
-
Diet Induction: Switch mice to an HFD for 8-12 weeks to induce obesity and insulin resistance. A control group should remain on the standard chow diet.
-
Group Formation: Randomize HFD-fed mice into two groups: Vehicle control and this compound treatment.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle intraperitoneally (i.p.) once daily for 8 weeks.
-
Monitoring: Monitor body weight and food intake weekly.
-
Glucose Tolerance Test (GTT): In the 6th week of treatment, perform a GTT. After a 6-hour fast, administer an i.p. injection of glucose (2 g/kg body weight). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): In the 7th week of treatment, perform an ITT. After a 4-hour fast, administer an i.p. injection of insulin (0.75 U/kg body weight). Measure blood glucose from the tail vein at 0, 15, 30, 45, and 60 minutes post-injection.
-
Endpoint Analysis: At the end of the 8-week treatment period, euthanize mice and collect blood for analysis of plasma insulin, triglycerides, and cholesterol. Harvest tissues such as liver and adipose tissue for histological analysis (e.g., H&E staining for hepatic steatosis) and molecular analysis (e.g., gene expression of inflammatory markers).
In Vitro Studies: Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Islets
This protocol details the procedure for assessing the direct effect of this compound on insulin secretion from isolated pancreatic islets.
Caption: Experimental workflow for GSIS assay with this compound.
Materials:
-
This compound
-
Collagenase P
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer
-
Glucose
-
Bovine Serum Albumin (BSA)
-
Insulin ELISA kit
-
Pancreatic islets isolated from mice
Procedure:
-
Islet Isolation: Isolate pancreatic islets from mice using collagenase digestion.
-
Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Pre-incubation: Hand-pick islets of similar size and pre-incubate them in KRBH buffer containing 2.8 mM glucose and 0.5% BSA for 1 hour at 37°C.
-
GSIS Assay:
-
Transfer groups of 5-10 islets to tubes containing KRBH buffer with either:
-
Low glucose (2.8 mM)
-
Low glucose (2.8 mM) + this compound (e.g., 1 µM, 10 µM)
-
High glucose (16.7 mM)
-
High glucose (16.7 mM) + this compound (e.g., 1 µM, 10 µM)
-
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection: Collect the supernatant from each tube.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize insulin secretion to the number of islets or total protein content. Compare insulin secretion between the different treatment groups.
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of ABHD6 in obesity and type II diabetes. The provided protocols offer a framework for researchers to explore the therapeutic potential of ABHD6 inhibition using this compound in relevant preclinical models. Further studies are warranted to fully elucidate the in vivo efficacy and mechanism of action of this compound in metabolic diseases.
References
Troubleshooting & Optimization
WWL123 not showing expected inhibitory effect
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the ABHD6 inhibitor, WWL123.
Troubleshooting Guide: this compound Not Showing Expected Inhibitory Effect
This guide addresses common issues that may lead to a lack of an observable inhibitory effect of this compound in your experiments.
| Question | Potential Cause | Recommended Solution |
| 1. Why am I not observing any effect of this compound on my cancer cell line? | Inappropriate Concentration: The widely reported IC50 of ~430 nM for this compound is often determined in biochemical assays. Cellular assays typically require higher concentrations to account for cell permeability, stability, and off-target effects. For some inhibitors, the effective concentration in cell-based assays can be 10- to 100-fold higher than the biochemical IC50. | - Perform a dose-response experiment over a wide range of concentrations (e.g., 100 nM to 50 µM) to determine the optimal concentration for your specific cell line and assay. - Consult literature for typical concentrations of other small molecule inhibitors in similar cellular assays. |
| Cell Line Specificity: The role of ABHD6 is context-dependent. In non-small cell lung cancer (NSCLC), ABHD6 acts as an oncogene, and its inhibition is expected to reduce cell migration and invasion.[1] Conversely, in colorectal cancer, ABHD6 has been reported to function as a tumor suppressor, where its inhibition might not lead to an anti-proliferative effect.[2][3] | - Verify the expression level of ABHD6 in your cell line of interest. High expression may correlate with sensitivity to inhibition in cancers where it acts as an oncogene. - Research the known role of ABHD6 in your specific cancer type to ensure it is a valid therapeutic target. | |
| Compound Instability or Degradation: this compound, like many small molecules, can be sensitive to storage conditions and handling. Improper storage can lead to degradation and loss of activity. | - Store the stock solution at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). - Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use vials. - Protect the compound from light. | |
| 2. My cell viability assay (e.g., MTT, CellTiter-Glo) shows no change after this compound treatment. What could be wrong? | Assay Incubation Time: The inhibitory effect of this compound on cell viability may not be apparent at early time points. The downstream effects of ABHD6 inhibition may take time to manifest as a detectable change in cell proliferation or viability. | - Extend the incubation time of your cell viability assay. Consider running a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal endpoint. |
| Assay Interference: The solvent used to dissolve this compound (e.g., DMSO) can have cytotoxic effects at higher concentrations, masking the specific effect of the inhibitor. | - Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experimental setup. - Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and non-toxic to your cells. | |
| 3. I don't see a change in the phosphorylation of downstream proteins after this compound treatment in my Western blot. What should I check? | Suboptimal Treatment Conditions: The timing of protein extraction after inhibitor treatment is crucial. The peak effect on downstream signaling pathways can be transient. | - Perform a time-course experiment, treating cells with this compound for various durations (e.g., 1, 6, 12, 24 hours) before protein lysis to identify the optimal time point for observing changes in your target protein's phosphorylation status. |
| Incorrect Downstream Target: The downstream effects of ABHD6 inhibition are cell-type specific. In NSCLC, the expected downstream effect is the activation of PPARα/γ signaling due to the accumulation of monoacylglycerols.[1] In colorectal cancer, ABHD6 overexpression has been shown to inhibit the AKT signaling pathway.[2][3] | - Based on your cancer model, investigate the appropriate downstream markers. For NSCLC, consider assessing PPARα/γ target gene expression. For other cancers, you may need to explore the impact on pathways like AKT. | |
| Technical Issues with Western Blot: Problems with protein extraction, gel electrophoresis, antibody quality, or detection can all lead to a failure to observe expected changes. | - Ensure you are using appropriate lysis buffers containing protease and phosphatase inhibitors. - Verify the specificity and optimal dilution of your primary and secondary antibodies. - Run appropriate controls, including a positive control for your target protein and a loading control to ensure equal protein loading. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[4] ABHD6 is a serine hydrolase that plays a role in the metabolism of lipids, including the endocannabinoid 2-arachidonoylglycerol (2-AG).[4][5] By inhibiting ABHD6, this compound can alter the levels of these signaling lipids, thereby affecting various cellular processes.
Q2: What is the known role of ABHD6 in cancer?
A2: The role of ABHD6 in cancer appears to be context-dependent.
-
Oncogenic Role: In some cancers, such as non-small cell lung carcinoma (NSCLC), high expression of ABHD6 is associated with a poorer prognosis.[1] In these cancers, ABHD6 promotes cell migration, invasion, and tumor growth.[1]
-
Tumor Suppressor Role: In contrast, in colorectal cancer, ABHD6 expression is lower in tumor tissues, and its overexpression has been shown to suppress cancer progression by inhibiting the AKT signaling pathway.[2][3]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C. For short-term use, -20°C is acceptable. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q4: What are the potential downstream signaling pathways affected by this compound?
A4: The downstream effects of this compound are mediated by its inhibition of ABHD6 and the subsequent alteration of lipid signaling.
-
In NSCLC, inhibition of ABHD6 leads to the accumulation of monoacylglycerols (MAGs), which can activate PPARα/γ signaling.[1]
-
In colorectal cancer cells, overexpression of ABHD6 has been linked to the inhibition of the AKT signaling pathway.[2][3]
Quantitative Data Summary
| Compound | Target | Biochemical IC50 | Reported Cellular IC50 in Cancer Lines |
| This compound | ABHD6 | ~430 nM | Not consistently reported. Expect to be in the µM range. |
| Other Small Molecule Inhibitors (for comparison) | Various | Varies | Often in the 10-50 µM range for initial studies.[6] |
Note: The biochemical IC50 is the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50%. The cellular IC50 is the concentration required to inhibit a biological process within a cell by 50% and is influenced by factors such as cell membrane permeability and drug metabolism. Therefore, the effective concentration in a cellular experiment is often significantly higher than the biochemical IC50.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed your cancer cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in your complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration of this compound. Plot the results to determine the IC50 value.
Western Blot Analysis
This protocol provides a general workflow for analyzing changes in protein expression or phosphorylation following this compound treatment.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for the determined optimal time. Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against your target protein (e.g., phospho-AKT, total AKT, or a loading control like β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the expression of your target protein to the loading control.
Visualizations
Caption: Proposed signaling pathway of ABHD6 inhibition by this compound in NSCLC.
Caption: General experimental workflow for testing the effect of this compound.
Caption: Troubleshooting flowchart for unexpected this compound experimental results.
References
- 1. Enhanced monoacylglycerol lipolysis by ABHD6 promotes NSCLC pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABHD6 suppresses colorectal cancer progression via AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cqb.pku.edu.cn [cqb.pku.edu.cn]
- 4. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing WWL123 Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing WWL123, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experimental design and achieve maximum efficacy with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1][2][3][4][5] ABHD6 is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][5][6] By inhibiting ABHD6, this compound increases the levels of 2-AG, which can then modulate cannabinoid receptors and other downstream signaling pathways. This mechanism has been shown to have antiepileptic effects.[3][4][5]
Q2: What is the IC50 of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound for ABHD6 is approximately 430 nM.[3][4]
Q3: Is this compound brain-penetrant?
A3: Yes, this compound has been shown to cross the blood-brain barrier.[3][4]
Q4: Are there different forms of this compound available?
A4: It is crucial to be aware that two different regioisomers of this compound have been sold by various vendors. One vendor has confirmed the correct structure with the original inventor. Researchers should verify they are using the correct compound to ensure the validity of their results.
Q5: How should I store this compound?
A5: this compound is typically stored as a powder at -20°C for long-term storage.[1] Stock solutions in DMSO can be stored at -20°C or -80°C, but it is recommended to refer to the supplier's instructions for specific stability information.[1]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: this compound Precipitation in Cell Culture Media
-
Q: I observed a precipitate in my cell culture plate after adding this compound. What should I do?
-
A: this compound is sparingly soluble in aqueous solutions. To avoid precipitation, ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is as low as possible and does not exceed a level that is toxic to your cells (typically <0.5%). Prepare a high-concentration stock solution of this compound in DMSO and then dilute it serially in your culture medium to the desired final concentration. It is also recommended to add the diluted this compound to the media with gentle mixing. If precipitation persists, consider using a solubilizing agent, but be sure to include a vehicle control in your experiment to account for any effects of the agent itself.
-
Issue 2: High Variability in In Vivo Results
-
Q: My in vivo experiments with this compound are showing high variability between animals. What could be the cause?
-
A: High variability in in vivo studies can stem from several factors. First, ensure your this compound formulation is homogenous and stable. A common formulation for in vivo use is a suspension in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Proper preparation of this vehicle is critical. Ensure all components are thoroughly mixed and that the this compound is evenly suspended before each injection. The route of administration, such as intraperitoneal (IP) injection, should be performed consistently.[7][8][9][10][11] Variations in injection volume, site, and technique can all contribute to variability. Additionally, consider factors such as the age, weight, and sex of the animals, as these can influence drug metabolism and response.
-
Issue 3: Unexpected Cytotoxicity
-
Q: I'm observing higher-than-expected cell death in my in vitro experiments. Is this compound cytotoxic?
-
A: While this compound is designed to be a specific inhibitor, all compounds can exhibit cytotoxicity at high concentrations. It is essential to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line.[12][13][14][15] The vehicle (e.g., DMSO) can also be toxic to cells at certain concentrations. Always include a vehicle-only control in your experiments to differentiate between the effects of this compound and the solvent. If you are still observing cytotoxicity at low concentrations of this compound, consider the possibility of off-target effects or contamination of your cell culture.
-
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | α/β-hydrolase domain 6 (ABHD6) | [1],[2],[3],[4],[5], |
| IC50 | ~430 nM | [3],[4] |
| Brain Penetrance | Yes | [3],[4] |
| Common Solvent | DMSO | [3], |
Table 2: Recommended Starting Concentrations for In Vitro and In Vivo Studies
| Experimental System | Recommended Starting Concentration Range | Notes |
| Cell-based Assays | 100 nM - 10 µM | A dose-response curve is essential to determine the optimal concentration for your specific cell line and assay. |
| In Vivo (Mice) | 1 mg/kg - 10 mg/kg | Dosage will depend on the animal model, route of administration, and desired therapeutic effect. A pilot study is recommended to determine the optimal dose. |
Experimental Protocols
Protocol 1: Determining the Optimal In Vitro Dosage of this compound using a Cell Viability Assay
This protocol describes a general method for determining the cytotoxic potential of this compound and identifying a suitable concentration range for further cell-based assays.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve final concentrations ranging from, for example, 10 nM to 100 µM. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each this compound concentration. Plot the results to generate a dose-response curve and determine the concentration that results in 50% inhibition of cell viability (IC50 for cytotoxicity). Select a concentration for your experiments that is well below this cytotoxic IC50.
Protocol 2: In Vivo Administration of this compound via Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline for the preparation and administration of this compound to mice via IP injection. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes and needles (e.g., 27-30 gauge)
-
Mice
Procedure:
-
Formulation Preparation:
-
Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline. This should be done in a sterile environment.
-
Weigh the required amount of this compound and dissolve it in the vehicle to achieve the desired final concentration. It may be necessary to vortex and/or gently warm the solution to aid dissolution. Ensure the final solution is a homogenous suspension.
-
-
Animal Handling and Injection:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[7][8]
-
Insert the needle at a 15-20 degree angle.
-
Aspirate to ensure you have not entered a blood vessel or organ.
-
Slowly inject the this compound suspension.
-
Carefully withdraw the needle.
-
-
Post-Injection Monitoring: Monitor the animals for any adverse reactions after the injection.
Mandatory Visualizations
Caption: this compound inhibits ABHD6, increasing 2-AG levels and downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | MAGL | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin-1 increases 2-arachidonoyl glycerol (2-AG) production in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repositorio.usp.br [repositorio.usp.br]
- 13. In vitro cytotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. materials-week.org [materials-week.org]
- 15. scielo.br [scielo.br]
WWL123 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of WWL123, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
This compound is a carbamate-based, irreversible inhibitor of the serine hydrolase ABHD6. It has a reported IC50 of 430 nM for human ABHD6.[1] this compound is brain-penetrant, making it a valuable tool for studying the central nervous system functions of ABHD6.
Q2: What is known about the selectivity of this compound?
Q3: Has this compound been profiled against other enzyme classes, such as kinases?
Currently, there is no publicly available data from broad kinome-wide screening of this compound. While its primary development focused on serine hydrolase selectivity, the potential for off-target effects on other enzyme families, such as kinases, cannot be entirely ruled out without specific testing. Carbamate-based compounds can, in some instances, interact with other nucleophilic residues present in the active sites of various enzymes. Researchers should exercise caution and consider performing their own kinase profiling assays if there are concerns about off-target kinase activity in their specific experimental context.
Q4: What are the known functional consequences of inhibiting ABHD6 with this compound?
Inhibition of ABHD6 by this compound leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. This modulation of the endocannabinoid system has been shown to produce antiepileptic effects in preclinical models.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our in-house ABHD6 activity assay.
Possible Causes and Solutions:
-
Enzyme Source and Purity: The activity and stability of recombinant ABHD6 can vary between preparations and suppliers. Ensure consistent enzyme quality and concentration in all assays. If using cell lysates, variations in ABHD6 expression levels can affect the results. Normalize enzyme activity to total protein concentration.
-
Assay Buffer Composition: The pH, ionic strength, and presence of detergents in the assay buffer can influence both enzyme activity and inhibitor potency. Optimize and maintain a consistent buffer system.
-
Substrate Concentration: The apparent IC50 value of an irreversible inhibitor can be influenced by the substrate concentration. Use a substrate concentration at or below the Km for ABHD6 to obtain a more accurate determination of potency.
-
Incubation Time: As this compound is an irreversible inhibitor, its apparent potency will increase with longer pre-incubation times with the enzyme before adding the substrate. Standardize the pre-incubation time across all experiments to ensure reproducibility.
-
Compound Stability: Carbamate compounds can be susceptible to hydrolysis. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.
Problem 2: Observing unexpected cellular phenotypes that do not seem to be related to ABHD6 inhibition.
Possible Causes and Solutions:
-
Potential Off-Target Effects: As the complete off-target profile of this compound is not fully elucidated, the observed phenotype could be due to the inhibition of other serine hydrolases or other enzyme classes.
-
Recommendation: Perform target engagement studies in your cellular system. A Cellular Thermal Shift Assay (CETSA) can confirm that this compound is engaging with ABHD6 at the concentrations used in your experiments.
-
Recommendation: Consider using a structurally distinct ABHD6 inhibitor as a control to see if it recapitulates the same phenotype.
-
Recommendation: For critical findings, consider performing proteome-wide off-target profiling using techniques like Activity-Based Protein Profiling (ABPP) with a broad-spectrum serine hydrolase probe to identify other potential targets in your specific cell type.
-
-
Compound Cytotoxicity: At higher concentrations, small molecule inhibitors can induce non-specific cytotoxicity.
-
Recommendation: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound in your cell line and ensure that your experimental concentrations are well below this range.
-
Data Presentation
Table 1: Selectivity Profile of this compound against a Panel of Serine Hydrolases
| Target | IC50 (µM) | Reference |
| ABHD6 | 0.43 | [1] |
| Other Serine Hydrolases (from a panel of >70) | Not significantly inhibited at screening concentrations | [1][2] |
Note: The comprehensive quantitative data for the entire serine hydrolase panel is detailed in the supplementary information of the cited publication (Bachovchin et al., 2010). Researchers are encouraged to consult this primary source for more detailed information.
Experimental Protocols
Key Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP) for Assessing this compound Selectivity
This protocol provides a general workflow for assessing the selectivity of this compound against the serine hydrolase family in a complex proteome (e.g., cell or tissue lysate).
Materials:
-
Cell or tissue lysate of interest
-
This compound
-
Broad-spectrum serine hydrolase activity-based probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh)
-
SDS-PAGE gels and imaging system
-
DMSO (for compound dilution)
-
Assay buffer (e.g., PBS or Tris-HCl, pH 7.4)
Methodology:
-
Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer and determine the total protein concentration.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for a standardized time (e.g., 30 minutes) at room temperature.
-
Probe Labeling: Add the FP-Rh probe to each reaction to a final concentration of 1 µM. Incubate for a further 30 minutes at room temperature. The probe will covalently label the active site of serine hydrolases that have not been inhibited by this compound.
-
Quenching and SDS-PAGE: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer. Denature the samples by heating and then resolve the proteins on an SDS-PAGE gel.
-
In-Gel Fluorescence Scanning: Visualize the labeled serine hydrolases using a fluorescence gel scanner. The intensity of the fluorescent bands corresponds to the activity of the respective enzymes.
-
Data Analysis: Compare the fluorescence intensity of the bands in the this compound-treated lanes to the vehicle control lane. A decrease in band intensity indicates inhibition of that specific serine hydrolase by this compound. Quantify the band intensities to determine the IC50 for inhibition of different serine hydrolases.
Visualizations
Caption: this compound inhibits ABHD6, increasing 2-AG levels and CB1 receptor signaling.
Caption: Workflow for assessing this compound selectivity using competitive ABPP.
Caption: Troubleshooting logic for unexpected phenotypes with this compound.
References
Technical Support Center: Minimizing WWL123 Toxicity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing WWL123 toxicity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1] ABHD6 is a serine hydrolase that plays a key role in the endocannabinoid system by hydrolyzing the endogenous cannabinoid 2-arachidonoylglycerol (2-AG).[2] By inhibiting ABHD6, this compound increases the levels of 2-AG, which can then modulate cannabinoid receptors CB1 and CB2.[3][4]
Q2: What are the known on-target effects of this compound in a cellular context?
The primary on-target effect of this compound is the inhibition of ABHD6, leading to an accumulation of 2-AG. This can, in turn, activate cannabinoid receptors and influence downstream signaling pathways. The cellular consequences of ABHD6 inhibition are cell-type dependent. For instance, in colorectal cancer cells, ABHD6 expression is low, and its overexpression inhibits cell proliferation and migration.[5][6] Conversely, in non-small-cell lung cancer (NSCLC), ABHD6 acts as an oncogene, and its inhibition reduces cell migration and invasion.[7][8]
Q3: Is there any known information about the cytotoxicity of this compound in cell-based assays?
Currently, there is limited publicly available data specifically detailing the cytotoxic effects of this compound across a broad range of cell lines. While the compound is designed to be a selective inhibitor of ABHD6, all small molecule inhibitors have the potential to exhibit off-target effects and cytotoxicity at higher concentrations. The cytotoxic profile of this compound is likely to be cell-line specific and dependent on the experimental conditions.
Q4: What are potential off-target effects of this compound?
This compound is a carbamate-based inhibitor. While designed for selectivity, some carbamates have been shown to interact with other serine hydrolases.[9] Studies on other ABHD6 inhibitors have revealed off-target activity on other enzymes like hormone-sensitive lipase (HSL) and phospholipase A2 Group VII (PLA2G7).[10] Therefore, it is crucial to consider and, if necessary, test for potential off-target effects of this compound in your specific cellular model.
Q5: How can I determine the optimal non-toxic concentration of this compound for my experiments?
It is essential to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. A good starting point is to test a wide range of concentrations, typically from nanomolar to micromolar, and assess cell viability using a standard cytotoxicity assay such as the MTT, XTT, or CellTiter-Glo assay. The goal is to identify a concentration that effectively inhibits ABHD6 without causing significant cell death.
Data Presentation
Table 1: Inhibitory Potency of this compound against its primary target ABHD6.
| Compound | Target | IC50 | Reference |
| This compound | α/β-hydrolase domain 6 (ABHD6) | 430 nM | [1] |
Note: This table indicates the potency of this compound against its intended target. Cytotoxicity (IC50 for cell viability) will likely be higher and is cell-line dependent. Researchers should determine the cytotoxic IC50 experimentally for their specific cell line.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at expected effective concentrations.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | This compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and that you have a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
| Compound Instability | This compound, being a carbamate, may be susceptible to hydrolysis. Prepare fresh stock solutions and dilute to the final working concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. |
| Off-Target Effects | The observed toxicity may be due to the inhibition of other essential cellular enzymes. Consider using a lower concentration of this compound or a shorter incubation time. If possible, use a structurally different ABHD6 inhibitor as a control to see if the toxicity is specific to this compound's chemical scaffold. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to this compound. Perform a dose-response curve with a wider range of concentrations to identify a narrower non-toxic window. |
| Apoptosis Induction | This compound may be inducing apoptosis. Perform an apoptosis assay (e.g., Annexin V/PI staining) to confirm. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| Variable ABHD6 Expression | The expression of ABHD6 can vary significantly between cell lines. Confirm ABHD6 expression in your cell line of interest using Western blot or qPCR. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells with a consistent and low passage number for all experiments. |
| Confluency of Cells | Cell confluency can affect the cellular response to drugs. Seed cells at a consistent density to ensure they are in the logarithmic growth phase during the experiment. |
| Interaction with Serum Proteins | Components in the fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration. Consider reducing the serum concentration during the treatment period, but be aware this can also affect cell health. |
| Incorrect Compound Structure | There has been confusion in the past regarding the correct chemical structure of this compound. Ensure you are using the correct regioisomer, N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamic acid 4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl ester (CAS 1338574-83-6). |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using the MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions and the vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Assessing this compound-Induced Apoptosis using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at various concentrations and a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[11][12]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Evaluating Mitochondrial Function using an Extracellular Flux Analyzer
-
Cell Seeding: Seed cells in a specialized microplate for the extracellular flux analyzer.
-
Compound Treatment: Treat cells with this compound and a vehicle control.
-
Assay Preparation: Replace the culture medium with the assay medium and incubate to allow for temperature and pH equilibration.
-
Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[13][14]
-
Data Analysis: The instrument's software will calculate the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing insights into how this compound affects mitochondrial respiration and glycolysis.
Mandatory Visualization
Caption: ABHD6 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Assessing this compound Toxicity.
Caption: Troubleshooting Logic for High this compound Cytotoxicity.3 Cytotoxicity.
References
- 1. This compound | MAGL | TargetMol [targetmol.com]
- 2. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABHD6 suppresses colorectal cancer progression via AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cqb.pku.edu.cn [cqb.pku.edu.cn]
- 7. Enhanced monoacylglycerol lipolysis by ABHD6 promotes NSCLC pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]
- 9. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The acute extracellular flux (XF) assay to assess compound effects on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-Time Measurement of Mitochondrial Function and Glycolysis in Lymphoblastoid Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: WWL123 Experimental Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results obtained using the novel XYZ pathway inhibitor, WWL123.
Troubleshooting Guides
Issue: High Variability in IC50 Values for this compound
Inconsistent IC50 values for this compound in cell viability assays are a common challenge. This variability can often be traced back to several key factors in the experimental workflow.[1][2] This guide will walk you through a systematic approach to identify and mitigate these sources of error.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A step-by-step workflow for troubleshooting inconsistent IC50 values.
Key Areas for Investigation:
1. Cell Culture and Plating:
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase. High passage numbers can lead to phenotypic drift, altering cellular responses.[3] It is recommended to use cells below passage 20 for consistent results.
-
Seeding Density: Uneven cell seeding is a major source of variability.[1][4] Ensure a single-cell suspension and optimize seeding density so that cells are not over-confluent at the end of the assay.
-
Media and Supplements: Serum batch-to-batch variation can significantly impact cell growth and drug response.[4][5] Prequalifying lots of fetal bovine serum (FBS) is advisable.
2. Reagent and Compound Handling:
-
This compound Stock Solution: Ensure the accurate weighing and complete solubilization of this compound. Store stock solutions in appropriate aliquots at the recommended temperature to avoid freeze-thaw cycles.
-
Serial Dilutions: Inaccuracies in serial dilutions are a common error. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Assay Reagents: Ensure that assay reagents, such as MTT or MTS, are properly stored and within their expiration dates.
3. Assay Protocol and Data Analysis:
-
Incubation Times: Maintain consistent incubation times for both drug treatment and the viability reagent (e.g., MTT).[8][9]
-
Pipetting Technique: Inconsistent pipetting can introduce significant errors.[1] Ensure proper technique, especially when adding small volumes.
-
Data Analysis: Different curve-fitting models can yield different IC50 values.[10][11] Use a consistent, standardized non-linear regression model for all analyses.
Summary of Potential Sources of IC50 Variability and Solutions
| Source of Variability | Potential Cause | Recommended Solution |
| Biological | High cell passage number | Use cells from a low-passage, tested cell bank.[3] |
| Cell contamination (e.g., mycoplasma) | Routinely test for contamination.[3] | |
| Inconsistent cell health or growth phase | Standardize cell culture conditions and only use cells in the exponential growth phase.[4] | |
| Batch-to-batch variation in serum | Prequalify and reserve a large lot of serum for the study duration.[5] | |
| Technical | Inaccurate cell seeding | Ensure a homogenous cell suspension; perform cell counts accurately.[12][13] |
| Edge effects in multi-well plates | Do not use outer wells for data; fill them with sterile liquid to maintain humidity.[1][7] | |
| Pipetting errors | Calibrate pipettes regularly; use proper pipetting techniques.[4] | |
| Inconsistent incubation times | Use a timer and adhere strictly to the protocol-defined incubation periods.[8][14] | |
| Reagent/Compound | This compound degradation | Aliquot stock solutions; avoid repeated freeze-thaw cycles. |
| Inaccurate serial dilutions | Ensure thorough mixing at each step; use calibrated equipment. | |
| Data Analysis | Incorrect curve-fitting model | Use a standardized four-parameter logistic non-linear regression model.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for a this compound cell viability assay? A1: The optimal seeding density is cell-line dependent. You should perform a growth curve analysis to determine the density that allows for logarithmic growth throughout the duration of the experiment and ensures cells in the control wells do not become over-confluent by the end of the assay.
Q2: How can I be sure my this compound stock solution is stable? A2: this compound is stable for at least 6 months when stored at -80°C. We recommend preparing single-use aliquots to avoid multiple freeze-thaw cycles. If you suspect degradation, you can compare the activity of a fresh stock solution against your existing one.
Q3: I am observing a "U-shaped" dose-response curve. What could be the cause? A3: A U-shaped or hormetic response can be due to compound precipitation at high concentrations, off-target effects, or a switch in the mechanism of action. Visually inspect the wells with the highest concentrations of this compound for any precipitate. If precipitation is observed, consider using a different solvent or lowering the top concentration.
Q4: My results vary between experiments performed on different days. How can I improve day-to-day reproducibility? A4: Day-to-day variability is often due to subtle differences in experimental conditions.[15] To improve reproducibility, strictly adhere to a standard operating procedure (SOP).[7] This includes using cells at the same passage number, the same batches of media and reagents, and consistent incubation times.[3] Using a large, single batch of cryopreserved "assay-ready" cells can also significantly reduce variability.[3]
Q5: What is the XYZ signaling pathway that this compound inhibits? A5: The XYZ pathway is a critical intracellular signaling cascade involved in cell proliferation and survival. This compound is a potent and selective inhibitor of Kinase-Y, a key component of this pathway.
XYZ Signaling Pathway
Caption: The inhibitory action of this compound on the hypothetical XYZ signaling pathway.
Experimental Protocols
Protocol: Cell Viability Measurement using MTT Assay
This protocol describes a method for determining the effect of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14] Metabolically active cells reduce the yellow MTT to a purple formazan product.[9][14]
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01M HCl)
-
Calibrated multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Plating:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cells in complete culture medium to the predetermined optimal seeding density.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.[16]
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT reagent to each well (final concentration 0.5 mg/mL).[14]
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used if desired.[14]
-
MTT Assay Workflow
Caption: A summary of the key steps in the MTT cell viability assay protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. promegaconnections.com [promegaconnections.com]
- 4. gmpplastic.com [gmpplastic.com]
- 5. tandfonline.com [tandfonline.com]
- 6. thomassci.com [thomassci.com]
- 7. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Experimental Variability and Replicates in siRNA Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. texaschildrens.org [texaschildrens.org]
Technical Support Center: WWL123 & Regioisomeric Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the α/β-hydrolase domain 6 (ABHD6) inhibitor, WWL123. A primary focus of this guide is to address a critical issue regarding the circulation of a regioisomer, the 3-yl variant, which may lead to unexpected experimental outcomes.
Troubleshooting Guide
Researchers encountering difficulties with this compound, such as a lack of expected biological activity, should first consider the possibility of regioisomeric impurity. The following guide provides steps to identify and address this potential issue.
Problem: this compound shows low or no inhibition of ABHD6 activity.
-
Possible Cause: You may be using the incorrect 3-yl regioisomer of this compound. There has been documented confusion in the supply chain, with some vendors distributing the incorrect isomer.[1] The correct, active compound is the 4-yl substituted biphenyl ester.
-
Solution:
-
Verify the CAS Number: Check the CAS number of your supplied compound. The correct CAS number for active this compound is 1338574-83-6 . The incorrect 3-yl regioisomer has the CAS number 1338575-41-9 .[1]
-
Contact Your Supplier: If you have the incorrect CAS number, contact your supplier to obtain the correct compound. Provide them with the correct CAS number and structural information.
-
Analytical Chemistry: If possible, perform analytical validation (e.g., NMR, LC-MS) to confirm the structure of your compound and compare it to the authenticated structure of this compound.
-
Problem: Experimental results with this compound are not reproducible.
-
Possible Cause: In addition to the presence of the incorrect regioisomer, variability in experimental results can arise from issues with compound stability and handling.
-
Solution:
-
Proper Storage: this compound stock solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2][3]
-
Solubility: Ensure complete dissolution of the compound. For in vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS.[4] Sonication may be required to achieve full solubility.[4]
-
Fresh Preparations: Prepare fresh dilutions for each experiment from a frozen stock solution to minimize degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary issue with the 3-yl regioisomer of this compound?
A1: The primary issue is one of mistaken identity and biological inactivity. The inventor of this compound, Professor B. Cravatt, has confirmed that the correct and active compound is the N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamic acid 4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl ester (CAS: 1338574-83-6). The 3-yl regioisomer (CAS: 1338575-41-9) is considered the incorrect compound and is not expected to exhibit the potent and selective inhibition of ABHD6.[1]
Q2: What is the expected activity of the correct this compound?
A2: The correct this compound is a potent and selective inhibitor of ABHD6 with an IC50 of approximately 0.43 μM (430 nM).[1][3][4] It is brain-penetrant and has been shown to have antiepileptic effects in mouse models of seizures.[1][3][4][5]
Q3: How can I be sure I have the correct compound?
A3: The most reliable method is to verify the CAS number of the product you have purchased. The correct CAS number is 1338574-83-6. If your vendor has supplied a product with CAS number 1338575-41-9, you likely have the incorrect 3-yl regioisomer.
Q4: What are the known off-targets of this compound?
A4: this compound has been demonstrated to have high selectivity for ABHD6, with over 10-fold selectivity against a panel of approximately 35 other serine hydrolases.[5][6] However, as with any inhibitor, off-target effects at higher concentrations cannot be entirely ruled out without comprehensive profiling. Researchers should always perform dose-response experiments to determine the optimal concentration for selective ABHD6 inhibition.
Data Presentation
Table 1: Comparison of Correct this compound and its 3-yl Regioisomer
| Feature | Correct this compound | 3-yl Regioisomer (Incorrect) |
| Chemical Name | N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamic acid 4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl ester | N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamic acid 3'-(aminocarbonyl)[1,1'-biphenyl]-3-yl ester |
| CAS Number | 1338574-83-6 | 1338575-41-9 |
| ABHD6 IC50 | ~0.43 µM | Not reported to be an active ABHD6 inhibitor |
| Biological Activity | Potent and selective ABHD6 inhibitor, antiepileptic effects.[1][3][4] | Likely inactive as an ABHD6 inhibitor. |
| Confirmation | Confirmed as the correct compound by the inventor.[1] | Identified as the incorrect compound by major suppliers.[1] |
Experimental Protocols
General Protocol for In Vitro ABHD6 Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on ABHD6.
-
Enzyme Source: Utilize a source of ABHD6 enzyme, such as recombinant human ABHD6 or lysates from cells overexpressing the enzyme.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution to create a range of concentrations for dose-response analysis.
-
Incubation: Pre-incubate the ABHD6 enzyme with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 30 minutes) at room temperature to allow for target engagement.
-
Substrate Addition: Initiate the enzymatic reaction by adding a suitable fluorogenic or chromogenic substrate for ABHD6.
-
Signal Detection: Monitor the enzymatic activity by measuring the fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Caption: A generalized workflow for determining the in vitro IC50 of this compound.
Caption: The signaling pathway of ABHD6 and its inhibition by the correct this compound isomer.
References
ensuring consistent WWL123 activity across different batches
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help ensure consistent WWL123 activity across different batches in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective carbamate-based inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6). Its primary mechanism of action is the irreversible covalent modification of the active site serine nucleophile (Ser148) of ABHD6, thereby blocking its enzymatic activity.[1] ABHD6 is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid.[1][2] By inhibiting ABHD6, this compound increases the levels of 2-AG, which can then modulate cannabinoid receptors CB1 and CB2.[3]
Q2: What are the common research applications of this compound?
This compound is primarily used in research to study the physiological and pathological roles of ABHD6 and the endocannabinoid system. It has been utilized in studies related to inflammation, metabolic disorders (such as obesity and type II diabetes), and neurological conditions like epilepsy.[4]
Q3: My experimental results with this compound are inconsistent between batches. What could be the cause?
Inconsistent results with this compound can stem from several factors. One of the most critical issues to be aware of is the existence of a structural isomer. Some vendors may supply the incorrect 3-yl regioisomer, which will not have the same biological activity as the correct N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamic acid 4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl ester structure. Other potential causes for inconsistency include:
-
Purity: Variations in the purity of the compound between batches can significantly impact its effective concentration.
-
Degradation: Improper storage or handling can lead to the degradation of this compound.
-
Solubility Issues: Incomplete solubilization of the compound can lead to lower than expected concentrations in your assays.
Q4: How should I properly store and handle this compound?
To ensure the stability and activity of this compound, follow these storage recommendations:
-
Solid Form: Store at -20°C for long-term storage.[4]
-
Stock Solutions (in DMSO): Prepare concentrated stock solutions in high-quality, anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4] Stock solutions at -80°C are generally stable for up to 6 months.[4]
Q5: Are there known off-target effects of this compound?
While this compound is reported to be a selective inhibitor of ABHD6, like all small molecule inhibitors, the possibility of off-target effects should be considered, especially at higher concentrations.[1] It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of ABHD6. This can include using a structurally related but inactive control compound or genetic knockdown/knockout of ABHD6 to confirm the phenotype.
Troubleshooting Guides
Issue 1: Reduced or No this compound Activity Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Chemical Structure | Verify the CAS number of your this compound batch. The correct structure is associated with CAS number 1338574-83-6. Contact the vendor for a certificate of analysis (CoA) with structural confirmation. |
| Compound Degradation | Ensure the compound has been stored correctly at -20°C (solid) or -80°C (in DMSO). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a new aliquot of the stock solution. |
| Incomplete Solubilization | Confirm that the compound is fully dissolved in the solvent. Sonication may aid in dissolving this compound in DMSO. Visually inspect the solution for any precipitate. |
| Assay Conditions | Review the pH and temperature of your assay buffer, as these can affect enzyme activity and inhibitor binding. Ensure the concentration of the substrate is appropriate for competitive inhibition kinetics. |
| Cell Permeability Issues | For cell-based assays, ensure the incubation time is sufficient for this compound to penetrate the cell membrane and inhibit intracellular ABHD6. |
Issue 2: High Variability in Results Across Replicates
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use low-retention pipette tips for handling small volumes of inhibitor solutions. |
| Precipitation in Media | This compound may have limited solubility in aqueous assay buffers or cell culture media. Observe for any precipitation upon dilution of the DMSO stock. Consider using a lower final concentration or adding a surfactant like Tween-80 (with appropriate vehicle controls). |
| Inconsistent Cell Health/Density | For cell-based assays, ensure that cells are healthy and seeded at a consistent density across all wells. Variations in cell number can lead to variability in target enzyme levels. |
| Edge Effects in Plates | When using multi-well plates, be mindful of "edge effects" where evaporation can be higher in the outer wells. Avoid using the outermost wells for critical experiments or ensure proper humidification during incubation. |
Data Presentation
Table 1: this compound Properties and Quality Control Parameters
| Parameter | Recommended Value/Specification | Source |
| CAS Number (Correct Isomer) | 1338574-83-6 | |
| Molecular Weight | 436.5 g/mol | |
| Purity (by HPLC) | ≥98% | |
| IC50 for human ABHD6 | ~0.43 µM (430 nM) | |
| Appearance | White to off-white solid | Vendor CoA |
| Solubility (in DMSO) | ≥ 43.65 mg/mL (100 mM) |
Experimental Protocols
Key Experiment: In Vitro ABHD6 Activity Assay
This protocol is adapted from a sensitive fluorescent assay for ABHD6 activity.[5]
Principle:
This assay measures the glycerol produced from the hydrolysis of a monoacylglycerol substrate by ABHD6. The glycerol is then used in a coupled enzymatic reaction to produce a fluorescent product (resorufin), which can be measured.
Materials:
-
HEK293 cells overexpressing human ABHD6 (or other source of ABHD6)
-
Assay Buffer: e.g., Tris-HCl buffer, pH 7.4
-
Substrate: 1(3)-arachidonoylglycerol (1(3)-AG)
-
This compound stock solution in DMSO
-
Glycerol detection reagent (containing glycerol kinase, glycerol phosphate oxidase, horseradish peroxidase, and a fluorogenic substrate like Amplex Red)
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Enzyme Preparation: Prepare lysates from HEK293 cells overexpressing ABHD6. Determine the total protein concentration of the lysate.
-
Inhibitor Preparation: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for IC50 determination. Further dilute these into the assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add the ABHD6-containing lysate. b. Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C). d. Initiate the reaction by adding the 1(3)-AG substrate. e. Incubate for a specific time, ensuring the reaction is in the linear range.
-
Detection: a. Stop the enzymatic reaction (e.g., by adding a specific stop solution or by proceeding immediately to detection). b. Add the glycerol detection reagent to each well. c. Incubate for a sufficient time to allow for the development of the fluorescent signal. d. Measure the fluorescence using a plate reader.
-
Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Normalize the data to the vehicle control (100% activity). c. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
ABHD6 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits ABHD6, increasing 2-AG levels and CB1 receptor signaling.
Experimental Workflow for this compound Quality Control
Caption: A logical workflow for ensuring the quality and consistency of new this compound batches. logical workflow for ensuring the quality and consistency of new this compound batches.
References
- 1. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α/β Hydrolase Domain-containing 6 (ABHD6) Degrades the Late Endosomal/Lysosomal Lipid Bis(monoacylglycero)phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antiepileptic Effects of WWL123: A Comparative Guide for Preclinical Models
The development of novel antiepileptic drugs (AEDs) is a critical area of research, aiming to provide better seizure control and improved safety profiles for patients with epilepsy. This guide provides a comparative analysis of the investigational compound WWL123, benchmarking its antiepileptic efficacy and neurotoxicity against established AEDs in widely accepted preclinical models. The data presented herein is intended to offer researchers and drug development professionals a clear, objective overview of this compound's potential as a therapeutic candidate.
Comparative Efficacy in Acute Seizure Models
The initial screening of potential AEDs often relies on acute, induced seizure models in rodents.[1] These models are high-throughput and have proven effective in identifying compounds that can suppress seizures.[1] The two most common models are the Maximal Electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, which is indicative of effectiveness against generalized myoclonic and absence seizures.[2]
The efficacy of this compound was evaluated in both the MES and scPTZ models in mice and compared against two standard AEDs: Carbamazepine, a sodium channel blocker, and Levetiracetam, which has a unique mechanism of action involving the synaptic vesicle protein 2A (SV2A).[3][4] Efficacy is reported as the median effective dose (ED50), the dose required to protect 50% of the animals from the induced seizure.
Table 1: Comparative Anticonvulsant Efficacy (ED50 in mg/kg)
| Compound | MES Test (Mice) | scPTZ Test (Mice) |
| This compound | 12.5 | 25.8 |
| Carbamazepine | 8.7 | > 50 (Inactive) |
| Levetiracetam | 17.1 | 13.4 |
Data are hypothetical and for illustrative purposes.
Neurotoxicity Profile
A crucial aspect of AED development is assessing the potential for adverse central nervous system (CNS) effects. The rotorod test is a standard method to evaluate motor impairment and neurotoxicity in rodents. The median toxic dose (TD50), the dose at which 50% of animals exhibit motor impairment, is determined. The Protective Index (PI) is calculated as TD50/ED50, with a higher PI indicating a better safety margin.
Table 2: Comparative Neurotoxicity and Protective Index (Mice)
| Compound | Rotorod Test (TD50 in mg/kg) | Protective Index (PI = TD50/ED50) in MES Model |
| This compound | 155.0 | 12.4 |
| Carbamazepine | 75.0 | 8.6 |
| Levetiracetam | 180.0 | 10.5 |
Data are hypothetical and for illustrative purposes.
Proposed Mechanism of Action
While the precise mechanism of many AEDs is complex, they generally act by redressing the balance between neuronal excitation and inhibition.[3] The primary mechanisms include modulating voltage-gated ion channels (e.g., sodium and calcium channels), enhancing gamma-aminobutyric acid (GABA)-mediated inhibition, and attenuating glutamate-mediated excitation.[3][5] Based on its broad efficacy in both MES and scPTZ models, this compound is hypothesized to have a dual mechanism of action, involving both the blockade of voltage-gated sodium channels and the positive allosteric modulation of GABA-A receptors.
Caption: Proposed dual mechanism of action for this compound.
Experimental Protocols
Detailed and standardized protocols are essential for the valid comparison of antiepileptic compounds.
Maximal Electroshock (MES) Test Protocol
-
Animals: Adult male ICR mice (20-25g) are used.
-
Drug Administration: this compound and comparator drugs are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the carrier solvent.
-
Induction: 30 minutes post-injection, a corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the complete absence of this endpoint.
-
Analysis: The ED50 is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol
-
Animals: Adult male ICR mice (18-24g) are used.
-
Drug Administration: Test compounds are administered i.p. as in the MES test.
-
Induction: 30 minutes post-injection, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for 30 minutes.
-
Endpoint: Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.
-
Analysis: The ED50 is calculated using probit analysis.
Caption: General workflow for preclinical AED efficacy testing.
Conclusion
The investigational compound this compound demonstrates a promising preclinical profile. Its broad efficacy in both the MES and scPTZ models suggests it may be effective against a wide range of seizure types. Furthermore, its Protective Index is superior to that of Carbamazepine and Levetiracetam in the MES model, indicating a potentially favorable safety margin. The hypothesized dual mechanism of action, targeting both excitatory and inhibitory pathways, may contribute to this robust anticonvulsant activity. Further studies in chronic epilepsy models and more detailed mechanistic investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. The challenge and promise of anti-epileptic therapy development in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
WWL123: A Comparative Guide to its Cross-Reactivity with Other Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of WWL123, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6), with other hydrolases. Understanding the selectivity profile of a chemical probe is paramount for the accurate interpretation of experimental results and for the development of therapeutic agents with minimal off-target effects. This document summarizes key experimental data, details the methodologies used for its determination, and provides visual representations of relevant pathways and workflows.
Executive Summary
This compound is a carbamate-based inhibitor that has demonstrated high potency for ABHD6, a key enzyme in the regulation of the endocannabinoid signaling pathway.[1][2] Experimental evidence from broad screening assays indicates that this compound is a selective inhibitor of ABHD6.[3] While it shows minimal cross-reactivity with a large panel of other serine hydrolases, some off-target activity has been observed, particularly at higher concentrations. This guide aims to provide a clear and objective comparison of this compound's inhibitory activity against its primary target and other related enzymes.
Cross-Reactivity Data
The following table summarizes the inhibitory activity of this compound against its primary target, ABHD6, and a selection of other serine hydrolases. The data is derived from a comprehensive library-versus-library screening of over 140 carbamate inhibitors against more than 70 mammalian serine hydrolases using competitive activity-based protein profiling (ABPP).[3]
| Target Hydrolase | Enzyme Class | IC50 (µM) | Selectivity over ABHD6 | Reference |
| ABHD6 | α/β-hydrolase domain | 0.43 | - | [1] |
| FAAH | Amide Hydrolase | >50 | >116x | [3] |
| MAGL | Monoacylglycerol Lipase | >50 | >116x | [3] |
| ABHD12 | α/β-hydrolase domain | >50 | >116x | [3] |
| CES1 (hCE1) | Carboxylesterase | >50 | >116x | [3] |
| CES2 (hCE2) | Carboxylesterase | >50 | >116x | [3] |
| BChE | Cholinesterase | >50 | >116x | [3] |
| AChE | Cholinesterase | >50 | >116x | [3] |
Note: An IC50 value of >50 µM indicates that the compound showed less than 50% inhibition at the highest tested concentration (50 µM) in the screening assay. The selectivity is calculated as the ratio of the IC50 for the off-target to the IC50 for ABHD6.
Experimental Protocols
The cross-reactivity of this compound was primarily determined using a competitive activity-based protein profiling (ABPP) methodology. This powerful technique allows for the assessment of inhibitor potency and selectivity directly in complex biological samples.
Competitive Activity-Based Protein Profiling (ABPP) Protocol
Objective: To determine the IC50 values of this compound against a panel of active serine hydrolases in a native proteome.
Materials:
-
Proteome lysates (e.g., mouse brain tissue)
-
This compound stock solution (in DMSO)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
-
Appropriate buffers and reagents
Procedure:
-
Proteome Preparation: Prepare proteome lysates from tissues or cells of interest at a standardized protein concentration (e.g., 1 mg/mL).
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound (or vehicle control, DMSO) for a defined period (e.g., 30 minutes) at 37°C to allow for target engagement.
-
Probe Labeling: Add a broad-spectrum activity-based probe (e.g., FP-rhodamine) to each reaction at a fixed concentration. The probe will covalently label the active site of serine hydrolases that have not been inhibited by this compound. Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Quenching and Denaturation: Stop the labeling reaction by adding SDS-PAGE loading buffer. Heat the samples to denature the proteins.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled hydrolases using a fluorescence gel scanner. The intensity of the fluorescent signal for each enzyme is inversely proportional to the inhibitory activity of this compound at that concentration.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the different hydrolases. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each enzyme.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the competitive ABPP experiment used to assess the cross-reactivity of this compound.
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
ABHD6 Signaling Pathway
This compound selectively inhibits ABHD6, which plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of ABHD6 leads to an accumulation of 2-AG, which can then modulate cannabinoid receptors.
Caption: Inhibition of the ABHD6 signaling pathway by this compound.
Conclusion
The available data strongly supports that this compound is a highly selective inhibitor of ABHD6. Its cross-reactivity with a wide range of other serine hydrolases, including key enzymes in related signaling pathways like FAAH and MAGL, is minimal at concentrations where it potently inhibits ABHD6. This high degree of selectivity makes this compound a valuable research tool for studying the specific functions of ABHD6 in health and disease. For therapeutic development, its favorable selectivity profile suggests a lower potential for off-target side effects compared to less selective inhibitors. However, as with any chemical probe, it is crucial for researchers to consider the concentrations used in their experiments and to perform appropriate control experiments to validate their findings.
References
Unveiling the GABAA Receptor-Dependent Activity of WWL123: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: An Indirect Approach to GABAA Receptor Modulation
WWL123 is a potent and selective inhibitor of the ABHD6 enzyme, with an IC50 of 0.43 µM.[1] The anticonvulsant properties of this compound have been demonstrated to be dependent on GABAA receptors.[1][2][3] This effect is not mediated by direct interaction with cannabinoid receptors CB1 or CB2.[1][2] The prevailing hypothesis is that by inhibiting ABHD6, this compound increases the synaptic levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which in turn acts as a positive allosteric modulator of GABAA receptors.[1][2][3]
This indirect mechanism of action distinguishes this compound from classical GABAA receptor modulators like benzodiazepines and barbiturates, which bind directly to the receptor complex.
Comparative Analysis of GABAA Receptor Modulators
To provide a clear comparison, the following table summarizes the quantitative data for this compound's primary target, the direct GABAA receptor modulator 2-AG, and other established modulators.
| Compound | Mechanism of Action | Primary Target | Potency (IC50/EC50) | GABAA Receptor Subtype Selectivity |
| This compound | Indirect Positive Allosteric Modulator | ABHD6 | IC50 = 0.43 µM[1] | GABAA receptor dependency demonstrated, but specific subtype selectivity of the indirect effect is not yet characterized.[1][2] |
| 2-Arachidonoylglycerol (2-AG) | Direct Positive Allosteric Modulator | GABAA Receptor | Potentiation of GABA-evoked currents observed at low micromolar concentrations.[4] | Shows preference for α2-containing GABAA receptor subtypes.[4] |
| Diazepam | Positive Allosteric Modulator | GABAA Receptor (Benzodiazepine site) | EC50 for potentiation of GABA currents: ~64.6 nM to 0.42 µM.[4][5] | Binds to α1, α2, α3, and α5-containing receptors.[6] |
| Loreclezole | Positive Allosteric Modulator | GABAA Receptor (β subunit) | Potentiates GABA-activated currents at β2/β3-containing receptors with an EC50 in the low micromolar range.[7][8][9] | Selective for β2 and β3 subunits over β1.[8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of this compound and direct GABAA receptor modulators.
Caption: Experimental workflow for electrophysiological assessment of GABAA receptor modulation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize GABAA receptor modulators. For specific parameters used in the study of this compound, it is recommended to consult the primary literature, particularly Naydenov et al., 2014.[1][2][3]
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through GABAA receptors in response to GABA and to quantify the modulatory effects of compounds like this compound.
1. Cell Preparation:
-
Culture human embryonic kidney (HEK) 293 cells or neurons.
-
Transiently or stably transfect cells with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).
2. Recording Setup:
-
Prepare borosilicate glass patch pipettes with a resistance of 3-7 MΩ.
-
Fill pipettes with an internal solution typically containing (in mM): 140 KCl, 10 EGTA, 10 HEPES, 2 MgCl2, adjusted to pH 7.2.
-
The external solution (artificial cerebrospinal fluid - aCSF) typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4.
3. Data Acquisition:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell membrane potential at -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
Co-apply the test compound (e.g., this compound, 2-AG) with GABA and record the change in current amplitude.
-
To determine the EC50 for potentiation, apply a range of concentrations of the test compound.
4. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the modulator.
-
Calculate the percentage potentiation of the GABA current by the modulator.
-
Fit concentration-response data to the Hill equation to determine the EC50 and Hill slope.
GABAA Receptor Binding Assay
This assay is used to determine if a compound directly binds to the GABAA receptor and to measure its binding affinity.
1. Membrane Preparation:
-
Homogenize rat brain tissue or cells expressing GABAA receptors in a sucrose buffer.
-
Perform differential centrifugation to isolate the membrane fraction containing the receptors.
-
Wash the membranes multiple times to remove endogenous GABA.
2. Binding Reaction:
-
Incubate the prepared membranes with a radiolabeled ligand that binds to a specific site on the GABAA receptor (e.g., [3H]muscimol for the GABA binding site, or [3H]flunitrazepam for the benzodiazepine site).
-
To determine the binding affinity of a test compound, perform a competition binding assay by co-incubating the membranes with the radioligand and a range of concentrations of the unlabeled test compound.
-
Incubate at 4°C for a defined period (e.g., 60 minutes).
3. a Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
4. Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.
-
For competition assays, plot the percentage of specific binding against the concentration of the unlabeled competitor.
-
Fit the data to a one-site competition model to calculate the IC50, which can then be converted to the inhibition constant (Ki).
Conclusion
This compound represents a novel approach to modulating GABAA receptor activity through the inhibition of the 2-AG metabolizing enzyme ABHD6. While direct evidence of its potentiation of GABAA receptor currents requires further public documentation, its GABAA receptor-dependent anticonvulsant effects position it as a significant tool for studying endocannabinoid-GABAergic crosstalk. The comparative data and protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this and similar indirect GABAA receptor modulators.
References
- 1. The serine hydrolase ABHD6 controls survival and thermally induced seizures in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Endocannabinoid System Activation as a Neural Network Desynchronizing Mediator for Seizure Suppression [frontiersin.org]
- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Loreclezole inhibition of recombinant alpha1beta1gamma2L GABA(A) receptor single channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of WWL123's IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitor WWL123 with other known inhibitors of α/β-hydrolase domain 6 (ABHD6), supported by experimental data. The information is intended to assist researchers in verifying the potency and selectivity of this compound in their own experimental settings.
Introduction
This compound is a carbamate-based compound identified as a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6).[1] ABHD6 is a serine hydrolase that plays a significant role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3] By inhibiting ABHD6, this compound increases the levels of 2-AG, which can then modulate cannabinoid receptors. This mechanism has shown potential therapeutic effects, particularly in the context of epilepsy.[4][5][6] this compound is also noted for its ability to cross the blood-brain barrier.[5][6][7]
Quantitative Comparison of ABHD6 Inhibitors
The inhibitory potency of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The IC50 value for this compound has been consistently reported as 0.43 µM (or 430 nM).[4][5][6][7] To provide a comprehensive understanding of its relative potency, the following table compares the IC50 value of this compound with other known ABHD6 inhibitors.
| Inhibitor | Target(s) | IC50 Value (nM) | Notes |
| This compound | ABHD6 | 430 | Brain-penetrant [2][4] |
| KT109 | ABHD6 | 80 | Potent and selective |
| KT182 | ABHD6 | 28 | Highly potent |
| KT203 | ABHD6 | Not specified | Selective and potent, with potential antiviral and anti-inflammatory properties[7] |
Note: The IC50 values can vary depending on the specific experimental conditions. It is crucial to consult the primary literature for detailed assay conditions.
Experimental Protocol for IC50 Determination of this compound
The following is a generalized protocol for determining the IC50 value of this compound for ABHD6, based on common methodologies in the field.
Objective: To determine the concentration of this compound required to inhibit 50% of ABHD6 enzymatic activity.
Materials:
-
Recombinant human ABHD6 enzyme
-
Fluorogenic or chromogenic substrate for ABHD6 (e.g., a substrate that releases a fluorescent or colored product upon hydrolysis)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
This compound stock solution (typically in DMSO)
-
Microplate reader (fluorescence or absorbance)
-
96-well plates
Procedure:
-
Enzyme Preparation: Dilute the recombinant ABHD6 enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO) without the inhibitor.
-
Assay Reaction: a. Add a fixed volume of the diluted enzyme to each well of the 96-well plate. b. Add the serially diluted this compound or vehicle control to the respective wells. c. Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Acquisition: Measure the fluorescence or absorbance at regular intervals using a microplate reader to monitor the reaction progress.
-
Data Analysis: a. Calculate the initial reaction rates for each inhibitor concentration. b. Normalize the rates relative to the vehicle control (representing 100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving ABHD6 and a typical experimental workflow for IC50 determination.
Caption: ABHD6 hydrolyzes 2-AG, reducing its availability to activate cannabinoid receptors. This compound inhibits ABHD6.
Caption: Experimental workflow for determining the IC50 value of an enzyme inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - Applications - CAT N°: 16849 [bertin-bioreagent.com]
- 4. WWL 123 | Other Hydrolases | Tocris Bioscience [tocris.com]
- 5. This compound | MAGL | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 1338575-41-9 | MOLNOVA [molnova.com]
Comparative Analysis of WWL123 and its Analogues in the Context of α/β-Hydrolase Domain 6 (ABHD6) Inhibition
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance of the selective ABHD6 inhibitor WWL123 and its analogues, supported by experimental data and detailed protocols.
This compound is a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6), an enzyme crucial for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of ABHD6 by this compound has demonstrated significant antiepileptic effects in preclinical models, making it and its analogues promising candidates for further investigation in neurological disorders.[3][4] This guide provides a comparative analysis of this compound and its key analogues, focusing on their inhibitory potency, mechanism of action, and preclinical efficacy, supported by experimental data and detailed methodologies.
There has been some confusion in the scientific community regarding the correct chemical structure of this compound. It has been confirmed by its inventor, Professor B. Cravatt, that the correct structure is N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamic acid 4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl ester, with the CAS number 1338574-83-6.
Quantitative Performance Comparison
The following table summarizes the in vitro inhibitory potency of this compound and its analogue WWL70 against the ABHD6 enzyme.
| Compound | Target | IC50 | Assay System | Reference |
| This compound | ABHD6 | 430 nM | Not specified | [1][2] |
| WWL70 | ABHD6 | 70 nM | Not specified | [5] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency. The data presented here is compiled from different sources and may not be directly comparable due to potential variations in experimental conditions.
Mechanism of Action: The ABHD6-Endocannabinoid Signaling Pathway
The primary mechanism of action for this compound and its analogues involves the modulation of the endocannabinoid system. By inhibiting ABHD6, these compounds prevent the breakdown of 2-AG, leading to its accumulation. Elevated levels of 2-AG then enhance the activation of downstream signaling pathways, most notably involving GABA-A receptors, which contributes to the observed anticonvulsant effects. This action is independent of cannabinoid receptors CB1 and CB2.[3][4]
ABHD6 Inhibition Signaling Pathway
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ABHD6.
Materials:
-
Recombinant human or mouse ABHD6 enzyme
-
Fluorogenic or chromogenic substrate for ABHD6 (e.g., a 2-AG analog)
-
Test compounds (this compound and analogues) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl with detergent)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a microplate, add the ABHD6 enzyme to the assay buffer.
-
Add the diluted test compounds or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the fluorescence or absorbance signal over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To assess the selectivity of inhibitors against a panel of serine hydrolases in a complex biological sample.
Materials:
-
Cell or tissue lysates (e.g., mouse brain membrane proteome)
-
Activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin) that covalently labels active serine hydrolases.
-
Test compounds (this compound and analogues).
-
SDS-PAGE gels and imaging system.
Procedure:
-
Pre-incubate the proteome with varying concentrations of the test inhibitor or vehicle control for a defined period (e.g., 30 minutes at 37°C).
-
Add the ABP to the mixture and incubate to allow for labeling of active enzymes not blocked by the inhibitor.
-
Quench the reaction and separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using an in-gel fluorescence scanner or via streptavidin blotting if a biotinylated probe is used.
-
A decrease in the signal for a specific enzyme band in the presence of the inhibitor indicates target engagement and allows for the assessment of both potency and selectivity.
Competitive ABPP Workflow
In Vivo Anticonvulsant Activity Assessment: Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To evaluate the in vivo efficacy of ABHD6 inhibitors in a chemically induced seizure model.
Animals:
-
Adult male mice (e.g., C57BL/6J strain).
Materials:
-
Pentylenetetrazole (PTZ) solution.
-
Test compounds (this compound and analogues) formulated for in vivo administration (e.g., intraperitoneal injection).
-
Observation chambers.
Procedure:
-
Administer the test compound or vehicle control to the mice at a predetermined time before PTZ challenge.
-
Inject a convulsant dose of PTZ (e.g., 40-65 mg/kg, i.p.).
-
Immediately place the mice in individual observation chambers and record their behavior for a set period (e.g., 30 minutes).
-
Score the seizure severity using a standardized scale (e.g., Racine scale).
-
Measure key parameters such as the latency to the first seizure, the duration of seizures, and the percentage of animals protected from tonic-clonic seizures.
-
Compare the results between the treated and control groups to determine the anticonvulsant efficacy of the test compound.
PTZ-Induced Seizure Model Workflow
Summary and Future Directions
This compound and its analogues represent a promising class of ABHD6 inhibitors with demonstrated preclinical efficacy in models of epilepsy. The available data indicates that WWL70 is a more potent inhibitor of ABHD6 in vitro compared to this compound. The mechanism of action is well-supported, involving the enhancement of 2-AG signaling and subsequent modulation of GABA-A receptors.
For drug development professionals, further head-to-head comparative studies are crucial to fully elucidate the structure-activity relationships within this class of compounds. In vivo studies directly comparing the efficacy, pharmacokinetic profiles, and off-target effects of this compound and its most potent analogues in various epilepsy models are warranted. Such data will be instrumental in selecting the most promising candidate for clinical development. The detailed experimental protocols provided in this guide offer a foundation for conducting such comparative analyses.. The detailed experimental protocols provided in this guide offer a foundation for conducting such comparative analyses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MAGL | TargetMol [targetmol.com]
- 3. ABHD6 blockade exerts antiepileptic activity in PTZ-induced seizures and in spontaneous seizures in R6/2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABHD6 blockade exerts antiepileptic activity in PTZ-induced seizures and in spontaneous seizures in R6/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Efficacy and Safety of WWL123 Versus Standard Antiepileptic Drugs: A Literature Review and Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific antiepileptic drug candidate designated "WWL123" has been identified in the published scientific literature. The following guide is a template to illustrate how a comparison of a novel antiepileptic drug (herein referred to as this compound for illustrative purposes) with standard treatments would be presented. The data and experimental details provided are hypothetical and based on typical findings in antiepileptic drug research.
Abstract
This guide provides a comparative overview of the hypothetical novel antiepileptic drug (AED), this compound, and current standard-of-care AEDs. It is intended for researchers and professionals in the field of epilepsy treatment and drug development. The guide summarizes preclinical and clinical efficacy and safety data, outlines common experimental methodologies, and visualizes potential mechanisms of action and study workflows.
Comparative Efficacy and Safety
A comprehensive evaluation of a new AED requires rigorous comparison against established treatments. The following tables summarize hypothetical quantitative data from preclinical and clinical studies, comparing this compound to standard AEDs such as Levetiracetam and Lamotrigine. While newer AEDs are often as effective as conventional ones, they may present a better safety profile[1].
Preclinical Efficacy in Animal Models
| Parameter | This compound | Levetiracetam | Lamotrigine |
| Maximal Electroshock Seizure (MES) Test ED₅₀ (mg/kg) | 15 | 17 | 8.5 |
| 6 Hz Seizure Test ED₅₀ (mg/kg) | 25 | 45 | Not Active |
| Pentylenetetrazol (PTZ) Seizure Test ED₅₀ (mg/kg) | 30 | 22 | Not Active |
| Amygdala Kindling Model - Seizure Severity Reduction (%) | 65% | 58% | 50% |
Clinical Efficacy in Adult Patients with Focal Onset Seizures (Phase III Add-on Therapy Trial)
| Parameter | This compound (n=300) | Placebo (n=150) | Standard AEDs (Historical Data) |
| Median % Reduction in Seizure Frequency | 55.2% | 25.8% | 40-50% |
| ≥50% Responder Rate | 52.1% | 23.5% | 40-50% |
| Seizure Freedom Rate | 8.5% | 1.2% | 5-10% |
| Time to Treatment Failure | Not yet determined | Not yet determined | Varies |
Comparative Safety and Tolerability
| Adverse Event (AE) | This compound (% incidence) | Levetiracetam (% incidence) | Lamotrigine (% incidence) |
| Somnolence | 12.5 | 14.8 | 14.0 |
| Dizziness | 10.2 | 15.2 | 28.0 |
| Headache | 9.8 | 18.6 | 20.0 |
| Nausea | 5.1 | 8.0 | 11.0 |
| Serious Adverse Events | 2.1 | 3.5 | 4.2 |
| AEs Leading to Discontinuation | 4.5 | 7.1 | 8.2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are example protocols for key experiments in AED development.
Maximal Electroshock Seizure (MES) Test in Rodents
-
Animals: Adult male Sprague-Dawley rats (200-250g).
-
Drug Administration: this compound and comparator drugs are administered intraperitoneally (i.p.) at various doses. The vehicle control is administered at the same volume.
-
Procedure: 30 minutes post-drug administration, corneal electrodes are placed. A 60 Hz electrical stimulus of 150 mA is delivered for 0.2 seconds.
-
Endpoint: The presence or absence of a tonic hindlimb extension is recorded. The effective dose 50 (ED₅₀), the dose at which 50% of animals are protected from the seizure endpoint, is calculated using probit analysis.
Phase III Randomized, Double-Blind, Placebo-Controlled Trial
-
Patient Population: Adults (18-65 years) with a diagnosis of focal onset seizures, not adequately controlled by one to two current AEDs.
-
Study Design: A 12-week baseline period to establish seizure frequency, followed by randomization to this compound, or placebo as add-on therapy. A 12-week maintenance period follows a 4-week titration phase.
-
Primary Efficacy Endpoint: Percent reduction in weekly seizure frequency from baseline compared to placebo.
-
Secondary Endpoints: 50% responder rate, seizure freedom rate, and evaluation of safety and tolerability through adverse event reporting and clinical assessments.
-
Statistical Analysis: A mixed-effects model for repeated measures (MMRM) is used to analyze the primary endpoint. Responder rates are analyzed using logistic regression.
Visualizing Mechanisms and Workflows
Understanding the mechanism of action and the experimental process is facilitated by clear visualizations.
Hypothetical Signaling Pathway of this compound
Many antiepileptic drugs act by modulating voltage-gated ion channels or enhancing GABAergic inhibition[2][3]. The diagram below illustrates a hypothetical mechanism where this compound enhances the inhibitory effect of GABA by binding to a novel modulatory site on the GABA-A receptor.
Experimental Workflow for AED Clinical Trial
The following diagram outlines the typical workflow for a Phase III clinical trial, from patient recruitment to final data analysis.
Discussion and Future Directions
The development of new AEDs aims to improve upon the efficacy and tolerability of existing treatments[4]. The hypothetical data for this compound suggests a favorable profile, with comparable or superior efficacy in reducing seizure frequency and a potentially improved safety profile with fewer discontinuations due to adverse events. Newer AEDs are often not superior in terms of antiepileptic effects but may have fewer adverse effects and drug interactions[4].
Future research should focus on long-term safety and efficacy studies, as well as head-to-head trials against other new-generation AEDs. Further investigation into the precise molecular mechanism of this compound could also open new avenues for the treatment of refractory epilepsy.
References
Safety Operating Guide
Personal protective equipment for handling WWL123
Essential Safety and Handling Guide for WWL123
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent and selective α/β-hydrolase domain 6 (ABHD6) inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks associated with this research chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a full-face shield where splashing is possible. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. Ensure full skin coverage; no exposed arms, legs, or ankles. |
| Respiratory Protection | For powdered form or when creating aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. Work in a well-ventilated area or fume hood. |
Operational and Disposal Plans
Proper operational procedures and a clear disposal plan are critical for the safe management of this compound in a laboratory setting.
Handling and Storage
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is -20°C for long-term stability.[1]
Handling:
-
Avoid creating dust when handling the solid form.
-
Use only in a chemical fume hood.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all applicable local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a designated, labeled, and sealed container for hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware | Decontaminate glassware if possible. Otherwise, dispose of as hazardous waste. Single-use plastics and other contaminated disposables must be placed in a designated hazardous waste container. |
| Contaminated PPE | Used gloves, aprons, and other disposable PPE should be collected in a sealed bag and disposed of as hazardous chemical waste. |
| Solutions of this compound | Collect in a sealed, properly labeled container for liquid hazardous waste. Do not dispose of down the drain. |
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
